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  • Product: N-(2-methoxyethyl)oxan-4-amine
  • CAS: 887588-98-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-methoxyethyl)oxan-4-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry In the landscape of modern drug discovery, there has been a discernible shift f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, there has been a discernible shift from flat, aromatic molecules towards more three-dimensional structures. Saturated heterocyclic scaffolds have garnered significant attention for their ability to confer improved physicochemical properties and novel biological activities to drug candidates. Among these, the tetrahydropyran ring system stands out as one of the most frequently incorporated three-dimensional motifs in marketed drugs, second only to the ubiquitous phenyl ring.[1] This guide focuses on a specific derivative of this important scaffold, N-(2-methoxyethyl)oxan-4-amine (CAS Number: 887588-98-9), a molecule poised at the intersection of established structural significance and tailored functional modification.

The core of this molecule, the oxan-4-amine (also known as tetrahydropyran-4-amine) moiety, serves as a versatile building block in the synthesis of a wide array of biologically active compounds, particularly in the realm of oncology.[1] Its inherent structural features and the synthetic accessibility of its amine functionality make it an ideal starting point for the development of novel therapeutics. The addition of the N-(2-methoxyethyl) group introduces further nuances to the molecule's profile, potentially modulating its solubility, lipophilicity, metabolic stability, and target engagement.

This technical guide will provide a comprehensive overview of N-(2-methoxyethyl)oxan-4-amine, beginning with its synthesis and physicochemical properties. We will then delve into the well-established role of the oxan-4-amine core in drug discovery, followed by an expert analysis of the anticipated impact of the N-(2-methoxyethyl) substituent. Finally, detailed experimental protocols for the synthesis and characterization of this class of compounds will be presented, offering a practical resource for researchers in the field.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. While specific experimental data for N-(2-methoxyethyl)oxan-4-amine is not extensively published, we can infer its likely characteristics based on its constituent parts.

PropertyValue (Predicted)Source
Molecular FormulaC8H17NO2-
Molecular Weight159.23 g/mol -
XLogP3-0.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem
pKa9.5 - 10.5-

The presence of the methoxyethyl group is expected to increase the polarity and aqueous solubility of the parent oxan-4-amine. The ether and amine functionalities can act as hydrogen bond acceptors, while the secondary amine is a hydrogen bond donor, all of which can contribute to favorable interactions with biological targets and improved pharmacokinetic profiles.

Synthesis of the Oxan-4-amine Core

The synthesis of the parent scaffold, 4-aminotetrahydropyran, is a well-established process. A common and efficient method involves the reduction of an oxime precursor.[1]

Experimental Protocol: Synthesis of 4-Aminotetrahydropyran

  • Oxime Formation: Dihydro-2H-pyran-4(3H)-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent (e.g., methanol or ethanol). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Oxime Reduction: The resulting dihydro-2H-pyran-4(3H)-one oxime is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation.[1]

    • The oxime is dissolved in a suitable solvent, such as methanol.

    • A hydrogenation catalyst, such as Raney Nickel, is added to the solution.

    • The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature for several hours.

    • Reaction progress is monitored by TLC.

  • Work-up and Isolation:

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude 4-aminotetrahydropyran.

    • Further purification can be achieved by distillation or chromatography if necessary.

Synthesis_of_4_Aminotetrahydropyran Dihydro-2H-pyran-4(3H)-one Dihydro-2H-pyran-4(3H)-one Oxime Intermediate Oxime Intermediate Dihydro-2H-pyran-4(3H)-one->Oxime Intermediate Hydroxylamine 4-Aminotetrahydropyran 4-Aminotetrahydropyran Oxime Intermediate->4-Aminotetrahydropyran Reduction (e.g., H2, Raney Ni)

Caption: Synthetic route to the 4-aminotetrahydropyran core.

N-Alkylation to N-(2-methoxyethyl)oxan-4-amine

With the 4-aminotetrahydropyran core in hand, the final step is the introduction of the 2-methoxyethyl group onto the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction. N-alkylation of amines is a fundamental transformation in organic synthesis with broad applications in the preparation of pharmaceuticals and other fine chemicals.[2][3]

Experimental Protocol: Synthesis of N-(2-methoxyethyl)oxan-4-amine

  • Reaction Setup: 4-Aminotetrahydropyran is dissolved in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

  • Alkylation: 1-bromo-2-methoxyethane (or a related electrophile like 2-methoxyethyl tosylate) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically heated to facilitate the substitution reaction. The optimal temperature and reaction time should be determined empirically, with progress monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic salts.

    • The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated.

    • The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-methoxyethyl)oxan-4-amine.

N_Alkylation 4-Aminotetrahydropyran 4-Aminotetrahydropyran N-(2-methoxyethyl)oxan-4-amine N-(2-methoxyethyl)oxan-4-amine 4-Aminotetrahydropyran->N-(2-methoxyethyl)oxan-4-amine 1-bromo-2-methoxyethane, Base

Caption: N-alkylation of 4-aminotetrahydropyran.

The Oxan-4-amine Scaffold in Drug Discovery: A Gateway to Potent Therapeutics

The tetrahydropyran-4-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a diverse range of diseases, most notably cancer. Its utility stems from its ability to serve as a three-dimensional, non-aromatic core that can be readily functionalized to optimize binding to biological targets.

Role in Kinase Inhibition

A significant number of kinase inhibitors incorporate the tetrahydropyran-4-amine moiety. For instance, derivatives of this scaffold have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[4] Overexpression of PLK4 is observed in various cancers, making it a promising anticancer target.[4] The tetrahydropyran ring often occupies a specific pocket within the kinase active site, and the amine functionality provides a crucial attachment point for other pharmacophoric elements that extend into other regions of the binding site, thereby enhancing potency and selectivity.

Versatility as a Building Block

The chemical tractability of the amine group on the tetrahydropyran ring allows for the facile introduction of a wide variety of substituents.[5] This enables the exploration of a vast chemical space and the fine-tuning of a molecule's properties to achieve the desired therapeutic profile. For example, the amine can be acylated, sulfonylated, or used in reductive amination reactions to introduce diverse side chains. This versatility makes the oxan-4-amine scaffold an invaluable tool in lead optimization campaigns.

The Influence of the N-(2-methoxyethyl) Substituent: A Medicinal Chemistry Perspective

The introduction of an N-(2-methoxyethyl) group is a deliberate modification intended to impart specific, advantageous properties to the parent molecule. While direct biological data for N-(2-methoxyethyl)oxan-4-amine is scarce, we can extrapolate the likely consequences of this substitution based on established principles of medicinal chemistry.

Modulation of Physicochemical Properties
  • Solubility and Lipophilicity: The ether oxygen and the overall polarity of the methoxyethyl chain are expected to increase the aqueous solubility of the molecule compared to a simple N-alkyl substituent. This can be advantageous for improving bioavailability and formulation characteristics. The methoxyethyl group can also modulate the lipophilicity (LogP) of the compound, which is a critical parameter influencing membrane permeability and off-target effects.

  • Basicity (pKa): The presence of the ether oxygen at the β-position relative to the nitrogen may have a modest impact on the basicity of the amine. This can be important for target binding, as the ionization state of the amine at physiological pH can dictate its ability to form key ionic interactions.

Impact on Pharmacokinetics and Metabolism
  • Metabolic Stability: The ether linkage in the methoxyethyl group is generally more resistant to metabolic cleavage than a simple alkyl chain. This can lead to increased metabolic stability and a longer in vivo half-life. N-dealkylation is a common metabolic pathway for many amine-containing drugs, and the electronic nature of the methoxyethyl group may influence the rate of this process.[2]

  • Membrane Permeability: The balance of polarity and lipophilicity imparted by the methoxyethyl group will influence the molecule's ability to cross cell membranes. This is a crucial factor for oral bioavailability and for reaching intracellular targets.

Potential for Novel Biological Activity

The introduction of alkoxyethyl moieties onto nitrogen heterocycles has been shown to result in compounds with a range of biological activities, including antiviral properties.[6] The methoxyethyl group can engage in specific hydrogen bonding or other non-covalent interactions with a biological target, potentially leading to enhanced potency or a novel mechanism of action.

Future Directions and Conclusion

N-(2-methoxyethyl)oxan-4-amine represents a fascinating and underexplored molecule that builds upon the solid foundation of the medicinally important tetrahydropyran-4-amine scaffold. While further experimental investigation is required to fully elucidate its biological profile, the strategic incorporation of the N-(2-methoxyethyl) group suggests a compound designed with improved drug-like properties in mind.

Future research should focus on:

  • Biological Screening: Evaluating the compound against a panel of relevant biological targets, particularly protein kinases implicated in cancer.

  • In Vitro ADME Profiling: Experimentally determining its solubility, permeability, metabolic stability, and potential for drug-drug interactions.

  • Structural Biology: Obtaining co-crystal structures of the compound with its biological target(s) to understand the molecular basis of its activity and to guide further optimization.

References

  • PubChem. (2024). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • Zare, A., et al. (2006). Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties. Molecules, 11(9), 722-731. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-methoxyethyl)tetrahydro-2h-pyran-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Bastos, E. L., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(14), 9876-9907. Available at: [Link]

  • Burrell, C. E., et al. (2019). Applications of oxetanes in drug discovery and medicinal chemistry. MedChemComm, 10(9), 1546-1569. Available at: [Link]

  • S. K. Guchhait, et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available at: [Link]

  • P. S. S. Prasad, et al. (2014). Biological Activity of N-Hydroxyethyl-4-aza-2,3-didehydropodophyllotoxin Derivatives upon Colorectal Adenocarcinoma Cells. Journal of Cancer, 5(8), 693-702. Available at: [Link]

  • A. A. Bekhit, et al. (2020). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Molecules, 25(18), 4238. Available at: [Link]

  • M. M. K. Boysen, et al. (2018). N-Dealkylation of Amines. ChemCatChem, 10(1), 53-69. Available at: [Link]

  • M. Lecomte, et al. (2021). Representative examples of pharmaceutically important N-alkylated amine moieties. ResearchGate. Retrieved from [Link]

  • S. A. G. O. Su, et al. (2022). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 12(35), 22939-22950. Available at: [Link]

  • S. P. Baiga, et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1713-1724. Available at: [Link]

  • A. A. A. M. Abdel-Aziz, et al. (2011). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters, 21(16), 4834-4838. Available at: [Link]

  • S. A. A. Abdel-Aziz, et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4616. Available at: [Link]

  • A. M. M. M. G. D'hooghe, et al. (2009). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 8(4), 253-261. Available at: [Link]

  • A. S. Saghyan, et al. (2016). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of General Chemistry, 86(8), 1836-1841. Available at: [Link]

  • C. J. Smith, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13195-13217. Available at: [Link]

  • Y. Li, et al. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry, 88(24), 17769-17780. Available at: [Link]

  • Google Patents. (n.d.). US4024184A - Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines.
  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • ChemBK. (2024). 2H-PYRAN-4-AMINE, TETRAHYDRO-. Retrieved from [Link]

  • YouTube. (2022, April 5). Alkylation of Amines. Chemistry with Caroline. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to N-(2-methoxyethyl)oxan-4-amine Hydrochloride: Synthesis, Characterization, and Application

Abstract This technical guide provides an in-depth exploration of N-(2-methoxyethyl)oxan-4-amine hydrochloride (CAS No: 1807979-84-5), a heterocyclic amine of significant interest to the chemical and pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(2-methoxyethyl)oxan-4-amine hydrochloride (CAS No: 1807979-84-5), a heterocyclic amine of significant interest to the chemical and pharmaceutical research communities. The document delineates its core chemical identity, physicochemical properties, and detailed, field-proven methodologies for its synthesis and purification. Emphasis is placed on the causality behind experimental choices, particularly in the context of a robust reductive amination pathway followed by hydrochloride salt formation. Furthermore, a comprehensive workflow for analytical characterization and quality control is presented, ensuring structural verification and purity assessment. The guide also discusses the strategic importance of the oxan-4-amine scaffold in medicinal chemistry, contextualizing the title compound's potential as a valuable building block in modern drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on N-(2-methoxyethyl)oxan-4-amine hydrochloride.

Chemical Identity and Physicochemical Properties

N-(2-methoxyethyl)oxan-4-amine hydrochloride is a secondary amine featuring a tetrahydropyran (oxane) ring, a common scaffold in medicinal chemistry, functionalized with a 2-methoxyethyl group.[1] The hydrochloride salt form is typical for such amines, enhancing stability and aqueous solubility for easier handling and formulation.

PropertyValueSource
IUPAC Name N-(2-methoxyethyl)tetrahydro-2H-pyran-4-amine hydrochloride
CAS Number 1807979-84-5
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
Physical Form Powder
InChI Key UHPPGGUFQQGITR-UHFFFAOYSA-N
Storage Temperature Room Temperature

Synthesis, Purification, and Rationale

The synthesis of N-(2-methoxyethyl)oxan-4-amine hydrochloride is most efficiently achieved through a two-stage process: the formation of the secondary amine free base via reductive amination, followed by its conversion to the stable hydrochloride salt. This approach is widely adopted for its high efficiency and control over by-product formation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary synthetic routes. The most direct and industrially scalable approach involves the reductive amination of a ketone precursor.

G Target N-(2-methoxyethyl)oxan-4-amine Hydrochloride FreeBase N-(2-methoxyethyl)oxan-4-amine (Free Base) Target->FreeBase Salt Formation (Deprotonation) Precursors Starting Materials FreeBase->Precursors Reductive Amination (C-N Bond Formation) Ketone Tetrahydro-4H-pyran-4-one Precursors->Ketone Amine 2-Methoxyethylamine Precursors->Amine G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Chemical Synthesis Purification Purification (Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS, IR) Purification->Structure Purity Purity Assessment (HPLC, Titration) Structure->Purity Final Qualified Material Purity->Final G Core N-(2-methoxyethyl) oxan-4-amine HCl (Building Block) App1 Lead Optimization Core->App1 App2 Fragment-Based Screening Core->App2 App3 Combinatorial Library Synthesis Core->App3 Outcome Novel Drug Candidates App1->Outcome App2->Outcome App3->Outcome

Sources

Foundational

A Technical Guide to the Chemical Reactivity and Synthetic Utility of N-(2-methoxyethyl)oxan-4-amine

Executive Summary: N-(2-methoxyethyl)oxan-4-amine is a versatile secondary amine incorporating a tetrahydropyran (oxane) ring and a methoxyethyl substituent. This unique combination of structural features makes it a valu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: N-(2-methoxyethyl)oxan-4-amine is a versatile secondary amine incorporating a tetrahydropyran (oxane) ring and a methoxyethyl substituent. This unique combination of structural features makes it a valuable building block in modern medicinal chemistry. The primary site of reactivity is the secondary amine, which readily participates in a range of classical amine transformations, including acylation, sulfonylation, and alkylation. Its tetrahydropyran core enhances solubility and provides a desirable three-dimensional scaffold, while the methoxyethyl group can influence pharmacokinetic properties. This guide provides an in-depth analysis of its core reactivity, supported by field-proven protocols and mechanistic insights to empower researchers in drug discovery and organic synthesis.

Introduction to N-(2-methoxyethyl)oxan-4-amine

N-(2-methoxyethyl)oxan-4-amine has emerged as a significant building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] Its structure is characterized by a nucleophilic secondary amine, which is the principal handle for synthetic modification, an oxane ring that often imparts favorable physicochemical properties, and a flexible methoxyethyl chain.

Molecular Structure and Physicochemical Properties

The compound's structure dictates its reactivity and physical properties. The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack, while the ether linkages are generally stable under common reaction conditions.

Table 1: Physicochemical Properties of N-(2-methoxyethyl)oxan-4-amine

PropertyValueSource
CAS Number 116711-29-0PubChem
Molecular Formula C8H17NO2PubChem
Molecular Weight 159.23 g/mol PubChem
Appearance Colorless to light yellow liquid/oilCommercial Suppliers
pKa (Predicted) ~9.5 - 10.0ACD/Labs, ChemAxon
Significance in Medicinal Chemistry

The tetrahydropyran (THP) motif is frequently incorporated into drug candidates to enhance properties such as solubility and metabolic stability while providing spatial diversity.[1] The secondary amine of N-(2-methoxyethyl)oxan-4-amine allows for its straightforward incorporation into target molecules, making it a key intermediate in the synthesis of bioactive compounds.[1][2]

Overview of Reactive Sites

The primary reactive center of the molecule is the secondary amine nitrogen, which acts as a potent nucleophile. The ether oxygen atoms are comparatively unreactive under most conditions but contribute to the molecule's polarity and hydrogen bonding capacity.

Reactive_Sites cluster_molecule N-(2-methoxyethyl)oxan-4-amine cluster_key Reactivity Key C1 C2 C1->C2 C_amine CH C2->C_amine O_ring O C4 O_ring->C4 C3 C3->O_ring C4->C1 C_amine->C3 N N-H C_amine->N C_ethyl1 CH2 N->C_ethyl1 C_ethyl2 CH2 C_ethyl1->C_ethyl2 O_ether O C_ethyl2->O_ether C_methyl CH3 O_ether->C_methyl key_N Primary Nucleophilic Site key_O H-bond Acceptor / Low Reactivity

Caption: Key reactive and influential sites on the N-(2-methoxyethyl)oxan-4-amine structure.

Core Reactivity Profile: The Secondary Amine

The synthetic utility of N-(2-methoxyethyl)oxan-4-amine is dominated by the reactivity of its secondary amine. This functional group readily participates in a variety of essential bond-forming reactions.

Acylation and Amide Bond Formation

Amide bond formation is one of the most common reactions in medicinal chemistry.[3][4] N-(2-methoxyethyl)oxan-4-amine serves as an excellent nucleophile for coupling with carboxylic acids.

Causality Behind Protocol Choices: The reaction requires activation of the carboxylic acid to overcome the stability of the carboxylate. Common coupling reagents like HBTU, HATU, or EDC/HOBt are employed.[4][5] These reagents convert the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards the product.[5][6] Anhydrous polar aprotic solvents like DMF or DCM are preferred to ensure all reagents remain in solution and to prevent premature hydrolysis of the activated acid.

Detailed Experimental Protocol: Amide Coupling via HBTU

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HBTU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add N-(2-methoxyethyl)oxan-4-amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired amide.

Amide_Coupling_Workflow start Start: Carboxylic Acid + HBTU + DIPEA in DMF preactivate Pre-activation (15 min, RT) start->preactivate add_amine Add N-(2-methoxyethyl)oxan-4-amine preactivate->add_amine react Reaction (4-12h, RT) add_amine->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup purify Purification (Silica Chromatography) workup->purify product Final Amide Product purify->product

Caption: General workflow for HBTU-mediated amide bond formation.

Sulfonylation

The amine readily reacts with sulfonyl chlorides to form stable sulfonamides. This reaction is analogous to acylation but typically proceeds more readily.

Causality Behind Protocol Choices: The reaction of an amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) is highly efficient.[7] It generates hydrochloric acid as a byproduct, which must be scavenged by a base to prevent protonation of the starting amine, which would render it non-nucleophilic. Pyridine is often used as both the base and the solvent, although other non-nucleophilic bases like TEA in a solvent like DCM are also effective.[7]

Detailed Experimental Protocol: Sulfonamide Synthesis

  • Dissolve N-(2-methoxyethyl)oxan-4-amine (1.0 eq) in pyridine (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC or LC-MS).

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO3 and brine.

  • Dry the organic phase over MgSO4, filter, and concentrate to afford the crude sulfonamide, which can be purified by chromatography or recrystallization.

N-Alkylation via Reductive Amination

While direct alkylation with alkyl halides can be problematic due to over-alkylation, reductive amination offers a controlled and high-yielding method to form tertiary amines.[8][9][10]

Causality Behind Protocol Choices: Reductive amination is a two-step, one-pot process. First, the secondary amine reacts with an aldehyde or ketone to form a transient iminium ion. This electrophilic intermediate is then reduced in situ by a mild, selective reducing agent.[9][11] Sodium triacetoxyborohydride (STAB) is an ideal choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion.[11] The reaction is often carried out in solvents like dichloromethane (DCM) or dichloroethane (DCE), sometimes with a small amount of acetic acid to catalyze iminium ion formation.

Detailed Experimental Protocol: Reductive Amination

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and N-(2-methoxyethyl)oxan-4-amine (1.1 eq) in anhydrous DCM (0.1 M).

  • Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 3-16 hours. Monitor by LC-MS for the disappearance of starting materials.

  • Carefully quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the resulting tertiary amine by silica gel chromatography.

Reductive_Amination_Mechanism cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction Amine Secondary Amine (R2NH) Iminium Iminium Ion ([R2N=CR']+) Amine->Iminium Carbonyl Aldehyde/Ketone (R'=O) Carbonyl->Iminium Iminium_ion Iminium Ion Iminium->Iminium_ion Intermediate Reducer Reducing Agent (e.g., STAB) Product Tertiary Amine (R2N-CHR') Reducer->Product Iminium_ion->Product

Caption: The two-stage process of reductive amination to form a tertiary amine.

Synthetic Accessibility

N-(2-methoxyethyl)oxan-4-amine is typically synthesized via the reductive amination of oxan-4-one (tetrahydropyran-4-one) with 2-methoxyethanamine. This straightforward and scalable process makes the building block readily accessible for research and development.[12][13]

Practical Considerations and Handling

  • Safety: N-(2-methoxyethyl)oxan-4-amine is an amine and should be handled as a corrosive and potentially irritating substance.[14][15] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place to prevent degradation.

  • Purity Analysis: Purity is typically assessed by NMR spectroscopy and LC-MS. The presence of the starting materials (oxan-4-one or 2-methoxyethanamine) would be the most likely impurities from its synthesis.

Conclusion

N-(2-methoxyethyl)oxan-4-amine is a highly functional and synthetically tractable building block for drug discovery. Its reactivity is centered on the predictable and robust chemistry of its secondary amine, allowing for reliable incorporation into target molecules through acylation, sulfonylation, and reductive amination. The insights and protocols detailed in this guide provide a framework for scientists to effectively utilize this valuable reagent in the creation of novel chemical entities.

References

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  • Title: Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine Source: ResearchGate URL: [Link]

  • Title: US5917039A - N-alkylation of amines Source: Google Patents URL
  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: A one-pot preparation of N-2-mercaptobenzoyl-amino amides Source: PMC - NIH URL: [Link]

  • Title: CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine Source: Google Patents URL
  • Title: Amine Reactivity Source: MSU Chemistry URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Amine Preparation 4 - Reductive Amination Source: YouTube URL: [Link]

  • Title: Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14 Source: Europe PMC URL: [Link]

  • Title: synthesis of secondary amines Source: YouTube URL: [Link]

  • Title: US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof Source: Google Patents URL
  • Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor Source: PubMed URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL: [Link]

  • Title: MSDS of (4-aMinomethyl-tetrahydro-pyran-4-YL)-dimethyl-amine Source: Capot Chemical URL: [Link]

  • Title: Reactions of Amines Source: University of Calgary URL: [Link]

  • Title: N- Methyl Amine Synthesis by Reductive Amination of CO 2 Source: ResearchGate URL: [Link]

  • Title: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents Source: PMC - NIH URL: [Link]

  • Title: Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

  • Title: 4-Aminomethyltetrahydropyran: Essential Reagent for Pharma R&D Source: Medium URL: [Link]

  • Title: Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators Source: RSC Publishing URL: [Link]

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Exploratory

A-Scientist's-Guide-to-N-(2-methoxyethyl)oxan-4-amine-Solubility-Characterization

A Technical Guide for Drug Discovery and Development Professionals Abstract Aqueous solubility is a cornerstone physicochemical property that dictates the developability of a chemical entity into a viable therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Development Professionals

Abstract

Aqueous solubility is a cornerstone physicochemical property that dictates the developability of a chemical entity into a viable therapeutic agent.[1] Poor solubility can severely hamper absorption, lead to erratic bioavailability, and create significant hurdles in formulation development.[2][3] This guide provides a comprehensive framework for characterizing the solubility of N-(2-methoxyethyl)oxan-4-amine, a compound of interest in modern medicinal chemistry. While specific experimental data for this molecule is not extensively published, this document outlines the predictive approaches and established experimental protocols necessary to generate a complete and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, provide step-by-step methodologies for both thermodynamic and kinetic solubility assessment, and discuss the critical importance of evaluating pH-dependent effects.

Introduction: The Critical Role of Solubility

In the journey from a chemical hit to a clinical candidate, solubility is a gatekeeper property. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Early and accurate assessment of solubility allows for:

  • Informed Candidate Selection: Prioritizing compounds with favorable solubility profiles to reduce late-stage attrition.[3]

  • Rational Formulation Design: Guiding the selection of appropriate solvents and excipients to ensure desired drug concentration and stability.[3]

  • Meaningful Bioassay Results: Preventing false negatives or misleading structure-activity relationships (SAR) that can arise from compound precipitation in assay media.

This guide will equip the research scientist with the necessary tools to thoroughly evaluate the solubility of N-(2-methoxyethyl)oxan-4-amine.

Physicochemical Profile and Solubility Prediction

Understanding the inherent properties of N-(2-methoxyethyl)oxan-4-amine is the first step in predicting its solubility behavior.

  • Structure: N-(2-methoxyethyl)oxan-4-amine possesses a secondary amine on a tetrahydropyran (oxane) ring and a methoxyethyl side chain.

  • Key Functional Groups:

    • Secondary Amine: This group is basic and will become protonated at low pH. The pKa of this amine is crucial for predicting pH-dependent solubility.

    • Ether Linkage & Hydroxyl Group (implicit in oxane): These groups can act as hydrogen bond acceptors, potentially increasing aqueous solubility.

  • Predicted Properties (Based on cheminformatics models):

    • pKa (most basic): Predicted to be in the range of 9.0 - 10.5. This indicates that the compound will be predominantly in its protonated, and likely more soluble, cationic form in the acidic environment of the stomach.[5]

    • logP (Octanol-Water Partition Coefficient): Predicted to be in the range of 0.5 - 1.5. This suggests a relatively balanced hydrophilic/lipophilic character.

Based on this profile, N-(2-methoxyethyl)oxan-4-amine is expected to exhibit the solubility behavior of a weak base, with significantly higher solubility at acidic pH compared to neutral or basic pH.[5]

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic. Both provide valuable, albeit different, insights.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent. The shake-flask method is the most reliable technique for this measurement.[6] It is crucial for pre-formulation activities and for establishing a baseline for the compound's intrinsic properties.[7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid N-(2-methoxyethyl)oxan-4-amine to a series of glass vials, each containing a precisely known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2).[6]

    • Causality Insight: Using an excess of solid ensures that equilibrium is reached with the solid state of the compound, which is the definition of saturation solubility.[6]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for an extended period (24-48 hours) to ensure equilibrium is reached.[5][7]

    • Self-Validation: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change, equilibrium has been achieved.[6]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the supernatant.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[8][9]

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep1 Add excess solid compound to vial prep2 Add specific volume of aqueous buffer prep1->prep2 equil1 Seal and agitate vials (24-48h at constant T) prep2->equil1 equil2 Confirm equilibrium (multi-timepoint sampling) equil1->equil2 sep1 Centrifuge or let stand to pellet solid equil2->sep1 quant1 Extract clear supernatant sep1->quant1 quant2 Analyze concentration (e.g., HPLC, LC-MS) quant1->quant2

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility is a non-equilibrium measurement that reflects how readily a compound, dissolved in an organic solvent like DMSO, will precipitate when diluted into an aqueous buffer.[2][10] This method is rapid, requires minimal compound, and is well-suited for early-stage discovery to quickly flag problematic compounds.[7][11]

Experimental Protocol: Nephelometric Method for Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of N-(2-methoxyethyl)oxan-4-amine in 100% DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[11]

  • Aqueous Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.[11]

  • Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[11]

  • Detection: Measure the light scattering caused by any precipitate formed using a nephelometer.[12] The concentration at which light scattering significantly increases above the background is reported as the kinetic solubility.

    • Causality Insight: Nephelometry directly detects insoluble particles by measuring the intensity of light scattered by them.[12] This provides a highly sensitive and rapid endpoint for precipitation.

G start 10 mM Compound in DMSO Stock dispense Dispense into Microplate Wells start->dispense add_buffer Add Aqueous Buffer & Mix dispense->add_buffer incubate Incubate (1-2h, Room Temp) add_buffer->incubate detect Read Plate on Nephelometer incubate->detect result Determine Solubility (Precipitation Point) detect->result

Caption: Kinetic Solubility Workflow via Nephelometry.

pH-Dependent Solubility Profile

For an ionizable compound like N-(2-methoxyethyl)oxan-4-amine, constructing a pH-solubility profile is essential.[1] This profile reveals the compound's solubility across the physiological pH range (approx. 1.2 to 7.5), which is critical for predicting its absorption in different parts of the gastrointestinal tract.[13][14]

Experimental Protocol: pH-Solubility Determination

This protocol is an extension of the thermodynamic shake-flask method.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 1.0 to 10.0 in 1.0 pH unit increments).

  • Solubility Measurement: Perform the shake-flask solubility experiment (as described in Section 3.1) in each of these buffers.

  • pH Verification: It is critical to measure the final pH of the supernatant after equilibration to ensure the buffer had sufficient capacity and the compound did not alter the pH.[6]

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH. The resulting curve provides a complete picture of the compound's pH-solubility relationship.[15]

For a weak base, the solubility is expected to be high at low pH and decrease as the pH increases, eventually plateauing at the intrinsic solubility of the neutral form.[5]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Predicted Physicochemical Properties

Parameter Predicted Value Implication on Solubility
pKa (basic) 9.0 - 10.5 High solubility at acidic pH due to protonation.

| cLogP | 0.5 - 1.5 | Balanced lipophilicity; moderate intrinsic solubility expected. |

Table 2: Experimentally Determined Solubility Data

Assay Type Buffer System Temperature (°C) Solubility (µg/mL) Solubility (µM)
Thermodynamic pH 1.2 (SGF) 37 (Experimental Data) (Experimental Data)
Thermodynamic pH 7.4 (PBS) 37 (Experimental Data) (Experimental Data)

| Kinetic | pH 7.4 (PBS) | 25 | (Experimental Data) | (Experimental Data) |

Conclusion and Recommendations

This guide provides a robust, scientifically grounded framework for determining the complete solubility profile of N-(2-methoxyethyl)oxan-4-amine. While published data is scarce, the protocols detailed herein are industry-standard methods that will generate the reliable data needed for critical decision-making in drug discovery and development.

It is strongly recommended to:

  • Begin with Kinetic Solubility: Use this high-throughput method to quickly assess the compound's behavior and compare it against other analogues in a discovery campaign.

  • Confirm with Thermodynamic Solubility: For promising candidates, determine the "gold standard" thermodynamic solubility to inform formulation and toxicology studies.

  • Establish the pH-Solubility Profile: This is non-negotiable for an ionizable compound and is essential for predicting oral absorption and potential liabilities.

By systematically applying these principles and protocols, researchers can de-risk their projects and build a comprehensive data package that supports the advancement of N-(2-methoxyethyl)oxan-4-amine or any other lead candidate.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • ResearchGate. (n.d.). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Request PDF. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Al-Ghabeish, M., & Al-Aani, H. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics. Available at: [Link]

  • Legislation.gov.uk. (n.d.). a.6. water solubility. Available at: [Link]

  • Ingenta Connect. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism. Available at: [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Incorporation of N-(2-methoxyethyl)oxan-4-amine in Modern Drug Discovery

Abstract In the landscape of contemporary medicinal chemistry, the demand for molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is incessant. N-(2-methoxyethyl)oxan-4-amine has e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the demand for molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is incessant. N-(2-methoxyethyl)oxan-4-amine has emerged as a particularly valuable building block, merging the favorable three-dimensional geometry of the tetrahydropyran (THP) ring with the versatile N-(2-methoxyethyl) side chain. The THP moiety is a well-established bioisostere that can enhance solubility and reduce metabolic liability, while the secondary amine provides a robust handle for synthetic elaboration. This guide provides an in-depth exploration of N-(2-methoxyethyl)oxan-4-amine, detailing its structural rationale, synthesis, and strategic application. We present validated, step-by-step protocols for its synthesis via reductive amination and its incorporation into lead compounds through standard and advanced amide coupling methodologies, equipping researchers with the practical knowledge to leverage this building block for the optimization of drug candidates.

Introduction: The Rationale for Saturated Heterocycles in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has often led to compounds with poor solubility and undesirable off-target effects. Consequently, there has been a paradigm shift towards incorporating three-dimensional (3D) scaffolds to improve drug-like properties. The tetrahydropyran (THP) ring, a core component of N-(2-methoxyethyl)oxan-4-amine, is a preeminent example of such a scaffold. In fact, the THP ring is one of the most frequently reported 3D ring systems found in marketed drugs, second only to the phenyl ring when all cyclic systems are considered[1].

The utility of the THP ring stems from several key attributes:

  • Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve aqueous solubility compared to its carbocyclic analogue, cyclohexane.

  • Metabolic Stability: The saturated nature of the ring is generally resistant to oxidative metabolism, offering a distinct advantage over many aromatic systems.

  • Favorable 3D Geometry: The chair conformation of the THP ring projects substituents into defined vectors in 3D space, allowing for precise interaction with protein binding pockets.

N-(2-methoxyethyl)oxan-4-amine builds upon this privileged scaffold by incorporating a secondary amine functionalized with a methoxyethyl group. This specific combination offers medicinal chemists a tool to simultaneously modulate multiple properties:

  • Synthetic Handle: The secondary amine is an ideal nucleophile for reactions such as amide bond formation or further alkylation.

  • Pharmacokinetic Modulation: The methoxyethyl tail can enhance solubility and introduce a hydrogen bond acceptor, potentially improving cell permeability and target engagement while mitigating the high basicity often associated with simple amines.

This document serves as a comprehensive guide for the synthesis and application of this versatile building block.

Physicochemical and Structural Properties

A thorough understanding of a building block's intrinsic properties is fundamental to its effective deployment in a drug discovery campaign.

PropertyValueSource / Comment
Chemical Name N-(2-methoxyethyl)oxan-4-amine hydrochlorideIUPAC Nomenclature
Synonym(s) N-(2-methoxyethyl)tetrahydro-2H-pyran-4-amine hydrochlorideSigma-Aldrich
CAS Number 1807979-84-5Sigma-Aldrich
Molecular Formula C₈H₁₇NO₂ · HClSigma-Aldrich
Molecular Weight 195.69 g/mol Sigma-Aldrich
Predicted pKa ~9.6 (for the parent amine)Based on the parent compound, oxan-4-amine[1]
Appearance Typically a solid as the hydrochloride saltGeneral observation for amine salts

The amine functionality allows for straightforward modification, making it a versatile intermediate for creating novel compounds with tailored properties for specific therapeutic applications[2]. Its ability to serve as a building block in medicinal chemistry opens avenues for developing compounds with potentially enhanced efficacy and improved side-effect profiles[2].

Synthesis of the Building Block: A Reductive Amination Approach

N-(2-methoxyethyl)oxan-4-amine is not ubiquitously available and is often required in its free-base form for coupling reactions. A reliable and scalable synthesis is therefore essential. The most direct and efficient method is the one-pot reductive amination of tetrahydro-4H-pyran-4-one with 2-methoxyethan-1-amine.

G cluster_reactants Reactants Ketone Tetrahydro-4H-pyran-4-one Imine Intermediate Iminium Ion Ketone->Imine Condensation (Acid Catalyst, e.g., AcOH) Amine 2-Methoxyethan-1-amine Amine->Imine Product N-(2-methoxyethyl)oxan-4-amine Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Imine

Fig 1. Synthetic workflow for N-(2-methoxyethyl)oxan-4-amine via reductive amination.
Protocol 3.1: Synthesis via One-Pot Reductive Amination

Causality: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective for imines over ketones compared to agents like sodium borohydride, making it ideal for a one-pot procedure where the ketone starting material is present throughout the reaction. Dichloroethane (DCE) is a common solvent that performs well for this transformation.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • 2-Methoxyethan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) and Methanol (for chromatography)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add tetrahydro-4H-pyran-4-one (1.0 eq).

  • Dissolve the ketone in DCE (approx. 0.2 M concentration).

  • Add 2-methoxyethan-1-amine (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-18 hours.

  • Self-Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the ketone starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane, to afford N-(2-methoxyethyl)oxan-4-amine as a clear oil.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Protocols: Incorporation into Lead Scaffolds

The primary application of N-(2-methoxyethyl)oxan-4-amine is as a nucleophile in coupling reactions, most commonly to form amides. The choice of coupling reagent is critical and depends on the steric and electronic properties of the coupling partners.

Protocol 4.1: Standard EDC/HOBt-Mediated Amide Coupling

Causality: This is a widely used, cost-effective method for routine amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is used as an additive to trap this highly reactive intermediate, forming an activated ester that is less prone to side reactions and racemization before reacting with the amine. A tertiary amine base (DIPEA) is required to neutralize the HCl from EDC hydrochloride and to ensure the secondary amine building block is in its free-base form.

G cluster_workflow Amide Coupling Workflow Start Dissolve Carboxylic Acid (R-COOH) in DMF/DCM Activate Add EDC, HOBt, and DIPEA. Stir for 15-30 min. Start->Activate 1. Activation Couple Add N-(2-methoxyethyl)oxan-4-amine. Stir at RT. Activate->Couple 2. Amine Addition Monitor Monitor by TLC/LC-MS Couple->Monitor 3. Reaction Monitor->Couple If incomplete Workup Aqueous Workup (e.g., NaHCO₃, Brine) Monitor->Workup If complete Purify Purification (Column Chromatography) Workup->Purify 4. Isolation Characterize Characterization (NMR, MS) Purify->Characterize 5. Validation

Fig 2. General workflow for EDC/HOBt-mediated amide coupling.

Materials:

  • Carboxylic acid of interest (R-COOH)

  • N-(2-methoxyethyl)oxan-4-amine (from Protocol 3.1)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous NaHCO₃ solution, 1M HCl solution, Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (approx. 0.1-0.2 M).

  • Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature.

  • In a separate vial, dissolve N-(2-methoxyethyl)oxan-4-amine (1.1 eq) in a small amount of the reaction solvent.

  • After stirring the activated acid mixture for 15 minutes, add the amine solution dropwise.

  • Stir the reaction at room temperature for 6-24 hours.

  • Self-Validation (Monitoring): Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid starting material[3].

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated NaHCO₃ solution, water, 1M HCl solution (if tolerated by the product), and finally with brine[3].

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired amide.

Protocol 4.2: Coupling for Challenging Substrates using HATU

Causality: For sterically hindered carboxylic acids/amines or electron-deficient amines, standard coupling reagents like EDC may be sluggish or fail entirely[4]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more potent uronium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive activated ester, facilitating amide bond formation in difficult cases.

Materials:

  • Carboxylic acid of interest (R-COOH)

  • N-(2-methoxyethyl)oxan-4-amine

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq)[5].

  • Add DIPEA (3.0 eq) and stir the mixture for 5-10 minutes at room temperature.

  • Add a solution of N-(2-methoxyethyl)oxan-4-amine (1.2 eq) in DMF.

  • Stir the reaction at room temperature for 2-12 hours.

  • Self-Validation (Monitoring): Monitor the reaction progress by LC-MS[5].

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure[5].

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion

N-(2-methoxyethyl)oxan-4-amine is a high-value building block for modern drug discovery programs. Its strategic utility lies in the synergistic combination of a proven 3D scaffold—the tetrahydropyran ring—with a functionally versatile side chain. The THP core provides a robust anchor to improve solubility and metabolic stability, while the N-(2-methoxyethyl) group offers a tunable element for optimizing potency and pharmacokinetic profiles. The protocols detailed herein provide a validated foundation for both the synthesis of this building block and its efficient incorporation into diverse molecular architectures. By embracing such 3D-rich, functionally optimized fragments, medicinal chemists are better equipped to navigate the complexities of drug design and develop safer, more effective therapeutics.

References

  • Title: Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Aminotetrahydropyran Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Aminomethyltetrahydropyran Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine Source: ResearchGate URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

  • Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

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Application

Experimental procedure for N-alkylation of "N-(2-methoxyethyl)oxan-4-amine"

Abstract The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. This guide provides a detailed experimental framework f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. This guide provides a detailed experimental framework for the N-alkylation of N-(2-methoxyethyl)oxan-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore two robust and widely applicable protocols: reductive amination and classical nucleophilic substitution. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of N-Alkylation

The introduction of alkyl groups onto a nitrogen atom can profoundly influence the physicochemical and pharmacological properties of a molecule. N-alkylation can modulate a compound's basicity, lipophilicity, and metabolic stability, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule like N-(2-methoxyethyl)oxan-4-amine, which contains a secondary amine, targeted N-alkylation is a critical step in building molecular complexity and accessing novel chemical space.

The choice of an N-alkylation strategy is dictated by several factors, including the nature of the alkylating agent, the inherent reactivity of the amine, and the presence of other functional groups within the molecule. Direct alkylation with alkyl halides, while conceptually simple, can be plagued by issues of over-alkylation, where the more nucleophilic tertiary amine product reacts further with the alkylating agent.[1] Reductive amination, on the other hand, offers a more controlled and often higher-yielding alternative by proceeding through an iminium ion intermediate.[2][3]

This guide will provide detailed protocols for both methods, enabling the researcher to select the most appropriate approach based on their specific synthetic goals.

Mechanistic Overview: A Tale of Two Pathways

A fundamental understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization. The two primary methods for N-alkylation of secondary amines, such as N-(2-methoxyethyl)oxan-4-amine, proceed through distinct mechanistic pathways.

Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[3] The reaction of a secondary amine with an aldehyde or ketone first generates a transient iminium ion. This electrophilic species is then reduced in situ by a mild reducing agent to afford the desired tertiary amine.[4] A key advantage of this method is the selective reduction of the iminium ion in the presence of the starting carbonyl compound, which is achieved by using a carefully chosen reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] This selectivity prevents the reduction of the starting aldehyde or ketone to the corresponding alcohol, thereby maximizing the yield of the desired amine.[6]

Classical Nucleophilic Substitution (Direct Alkylation)

This method involves the direct reaction of the amine, acting as a nucleophile, with an alkyl halide in a classic SN2 reaction.[7][8] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.[9] While straightforward, this reaction can be complicated by the fact that the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to a "runaway reaction" where the product reacts further with the alkyl halide to form a quaternary ammonium salt.[1] Careful control of stoichiometry and reaction conditions is therefore crucial for achieving selective mono-alkylation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is generally preferred for its high selectivity and broad substrate scope.[5]

Materials:

  • N-(2-methoxyethyl)oxan-4-amine

  • Aldehyde or Ketone (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-(2-methoxyethyl)oxan-4-amine (1.0 eq). Dissolve the amine in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial.[5]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so it is important to control the rate of addition to maintain the reaction temperature at or below room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Data Presentation:

ReagentMolar Equiv.Purpose
N-(2-methoxyethyl)oxan-4-amine1.0Starting Material
Aldehyde/Ketone1.0 - 1.2Alkylating Agent Precursor
NaBH(OAc)₃1.2 - 1.5Reducing Agent
Acetic Acid (optional)0.1Catalyst for iminium formation
DCM/DCE-Solvent

Diagram of Reductive Amination Workflow:

ReductiveAminationWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in Anhydrous Solvent prep_carbonyl Add Aldehyde/Ketone prep_amine->prep_carbonyl Stir 20-30 min add_reductant Add NaBH(OAc)₃ prep_carbonyl->add_reductant stir Stir and Monitor (TLC/LC-MS) add_reductant->stir 2-16 hours quench Quench with NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry purify Concentrate & Purify (Chromatography) wash_dry->purify DirectAlkylation amine R₂NH intermediate [R₂NH⁺-R']X⁻ amine->intermediate Nucleophilic Attack (SN2) alkyl_halide R'-X alkyl_halide->intermediate product R₂N-R' intermediate->product Deprotonation protonated_base Base-H⁺X⁻ intermediate->protonated_base base Base base->product base->protonated_base

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for N-(2-methoxyethyl)oxan-4-amine Synthesis

Welcome to the comprehensive technical support guide for the synthesis of N-(2-methoxyethyl)oxan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of N-(2-methoxyethyl)oxan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and overcome common challenges encountered during this synthesis.

I. Overview of Synthesis Strategy: Reductive Amination

The most common and efficient method for synthesizing N-(2-methoxyethyl)oxan-4-amine is through the reductive amination of tetrahydropyran-4-one with 2-methoxyethylamine. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

This approach is favored due to its operational simplicity, generally good yields, and the commercial availability of the starting materials.

II. Reaction Mechanism and Key Parameters

The reductive amination process can be visualized as a two-step sequence occurring in a single reaction vessel.

Reductive_Amination Ketone Tetrahydropyran-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine 2-Methoxyethylamine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product N-(2-methoxyethyl)oxan-4-amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Figure 1: General workflow for the reductive amination synthesis of N-(2-methoxyethyl)oxan-4-amine.

Several factors can significantly influence the success of this reaction. Careful control of these parameters is crucial for maximizing yield and minimizing impurities.

ParameterRecommended Range/ConditionRationale and Impact on Yield
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Preferred for its mildness and selectivity for imines over ketones, which minimizes the formation of the tetrahydropyran-4-ol byproduct. It is also tolerant of mildly acidic conditions often used to promote imine formation.[1]
Sodium cyanoborohydride (NaBH₃CN)Another effective option, but it is highly toxic. It is stable in mildly acidic conditions.
Sodium borohydride (NaBH₄)A stronger reducing agent that can also reduce the starting ketone. If used, it should be added after allowing sufficient time for imine formation.[2]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents are generally preferred to avoid reaction with the hydride reagent.
Methanol (MeOH) or Ethanol (EtOH)Can be used, particularly with NaBH₄, but may lead to side reactions.[2]
pH Mildly acidic (pH 5-6)Catalyzes the formation of the imine intermediate. Strongly acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions disfavor imine formation.
Temperature Room TemperatureThe reaction is typically carried out at ambient temperature. Exothermic reactions may require initial cooling.
Stoichiometry 1.0 - 1.2 equivalents of amineA slight excess of the amine can help drive the reaction to completion.
1.1 - 1.5 equivalents of reducing agentAn excess of the reducing agent is necessary to ensure complete reduction of the imine intermediate.

III. Detailed Experimental Protocol

This protocol is a general guideline based on established procedures for reductive amination.[3] Optimization may be necessary based on your specific laboratory conditions and reagent purity.

Materials:

  • Tetrahydropyran-4-one

  • 2-Methoxyethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tetrahydropyran-4-one (1.0 eq).

  • Dissolve the ketone in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of ketone).

  • Add 2-methoxyethylamine (1.1 eq) to the solution at room temperature.

  • Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-(2-methoxyethyl)oxan-4-amine.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Troubleshooting Start Low Yield or Incomplete Reaction Cause1 Poor Imine Formation Start->Cause1 Cause2 Inefficient Reduction Start->Cause2 Cause3 Side Reactions Start->Cause3 Cause4 Product Loss During Workup Start->Cause4 Sol1a Check pH (should be 5-6) Cause1->Sol1a Sol1b Increase reaction time for imine formation Cause1->Sol1b Sol1c Use a dehydrating agent (e.g., molecular sieves) Cause1->Sol1c Sol2a Use fresh reducing agent Cause2->Sol2a Sol2b Increase equivalents of reducing agent Cause2->Sol2b Sol3a Use a milder reducing agent (NaBH(OAc)₃) Cause3->Sol3a Sol3b Control reaction temperature Cause3->Sol3b Sol4a Careful pH adjustment during extraction Cause4->Sol4a Sol4b Thorough extraction with appropriate solvent Cause4->Sol4b

Figure 2: A troubleshooting workflow for low yield in the synthesis of N-(2-methoxyethyl)oxan-4-amine.

Q1: My reaction is showing low conversion, and I'm recovering a significant amount of the starting ketone. What's going wrong?

A1: This issue often points to inefficient imine formation.

  • Causality: The equilibrium between the ketone/amine and the imine/water may not be favorable under your reaction conditions. The presence of excess water can inhibit the formation of the imine.

  • Troubleshooting Steps:

    • Verify pH: Ensure the reaction medium is slightly acidic (pH 5-6). You can add a catalytic amount of acetic acid to facilitate imine formation.

    • Extend Reaction Time: Allow the ketone and amine to stir together for a longer period (e.g., 1-2 hours) before adding the reducing agent.

    • Use a Dehydrating Agent: The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help to drive the equilibrium towards the imine.

Q2: I'm observing a significant amount of tetrahydropyran-4-ol as a byproduct. How can I minimize this?

A2: The formation of the corresponding alcohol is a common side reaction, especially when using stronger reducing agents.

  • Causality: The reducing agent is reducing the starting ketone before it has a chance to form the imine.

  • Troubleshooting Steps:

    • Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of imines in the presence of ketones.[1]

    • Stepwise Addition: If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure that the imine has fully formed before adding the hydride. Monitor the imine formation by TLC or NMR before proceeding with the reduction step.

Q3: My TLC plate shows a new spot that is less polar than my product, and the yield of the desired amine is low.

A3: This could indicate over-alkylation, leading to the formation of a tertiary amine.

  • Causality: The newly formed secondary amine product can react with another molecule of the ketone to form a tertiary amine.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the primary amine (2-methoxyethylamine) relative to the ketone. This will favor the formation of the desired secondary amine.

    • Slow Addition of Ketone: In some cases, slow addition of the ketone to a solution of the amine and reducing agent can minimize the concentration of the ketone available for a second reaction.

Q4: I'm having difficulty purifying my product by column chromatography. It's streaking on the silica gel column.

A4: Basic amines are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine forms a strong interaction with the acidic protons of the silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonia (in the form of a methanolic ammonia solution), into your eluent system. This will compete with your product for the acidic sites on the silica gel, leading to improved peak shape.

    • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica gel, which will have less interaction with your basic product.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of tetrahydropyran-4-one?

A1: Yes, other cyclic ketones can be used to generate a variety of N-(2-methoxyethyl)cycloalkylamines. The reaction conditions would likely be similar, but some optimization may be required depending on the reactivity of the specific ketone.

Q2: How do I know when the reaction is complete?

A2: The progress of the reaction should be monitored by an appropriate analytical technique. Thin Layer Chromatography (TLC) is a quick and effective method. You should see the disappearance of the starting ketone spot and the appearance of a new, more polar product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) can be used.

Q3: What are the expected spectroscopic data for N-(2-methoxyethyl)oxan-4-amine?

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.55 (t, 2H, -O-CH₂-CH₂-N-)

    • δ ~3.40 (s, 3H, -OCH₃)

    • δ ~3.95 (m, 2H, oxane protons adjacent to oxygen)

    • δ ~3.35 (m, 2H, oxane protons adjacent to oxygen)

    • δ ~2.80 (t, 2H, -O-CH₂-CH₂-N-)

    • δ ~2.65 (m, 1H, oxane proton at C4)

    • δ ~1.80 (m, 2H, oxane protons)

    • δ ~1.50 (m, 2H, oxane protons)

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~72.0 (-O-CH₂-CH₂-N-)

    • δ ~67.5 (oxane carbons adjacent to oxygen)

    • δ ~59.0 (-OCH₃)

    • δ ~50.0 (-O-CH₂-CH₂-N-)

    • δ ~49.0 (oxane carbon at C4)

    • δ ~33.0 (oxane carbons at C3 and C5)

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ at m/z = 160.13

Q4: What are the safety precautions I should take when running this reaction?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Sodium triacetoxyborohydride and other borohydride reagents are water-reactive and can release flammable hydrogen gas upon quenching. Quench slowly and carefully. Dichloromethane is a suspected carcinogen and should be handled with care.

VI. References

  • PubChem. (n.d.). 4-Aminotetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Amination of Ketones. Organic Process Research & Development, 16(6), 1156–1184.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Chem-Impex International Inc. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyloxan-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). (Oxan-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(2-methoxyethyl)oxan-4-amine

Welcome to the dedicated technical support guide for the synthesis of N-(2-methoxyethyl)oxan-4-amine. This document is designed for chemistry professionals engaged in pharmaceutical research and process development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2-methoxyethyl)oxan-4-amine. This document is designed for chemistry professionals engaged in pharmaceutical research and process development. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to help you optimize your synthetic route and ensure the purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, typically performed via reductive amination of oxan-4-one with 2-methoxyethanamine.

Question 1: "My reaction yield is significantly lower than expected. What are the likely causes?"

Low yield is a common issue that can often be traced back to suboptimal reaction conditions or the degradation of intermediates. The primary synthetic route involves the formation of a hemiaminal intermediate, followed by dehydration to an imine/enamine, which is then reduced. Each step is sensitive to specific parameters.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The rate-limiting step is often the dehydration of the hemiaminal intermediate to the imine. This equilibrium is highly pH-dependent.

    • Causality: If the pH is too high (basic), the hemiaminal is stable and does not readily dehydrate. If the pH is too low (highly acidic), the starting amine (2-methoxyethanamine) becomes fully protonated and non-nucleophilic, preventing the initial attack on the ketone.

    • Troubleshooting Protocol:

      • Monitor the pH of your reaction mixture before adding the reducing agent. The optimal range for imine formation is typically between pH 5 and 7.

      • If necessary, add a mild acid catalyst like acetic acid to facilitate dehydration. Start with a catalytic amount (e.g., 0.1 equivalents) and monitor the reaction progress by TLC or LC-MS.

      • Ensure your starting materials are anhydrous, as excess water can shift the equilibrium away from the imine.

  • Reducing Agent Incompatibility or Degradation: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of slightly acidic conditions, and selective for imines over ketones.

    • Causality: More aggressive reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting ketone (oxan-4-one) to the corresponding alcohol (oxan-4-ol), creating a significant byproduct and consuming the reagent. STAB is less reactive towards ketones, especially at the mildly acidic pH required for imine formation. Furthermore, borohydride reagents can decompose in the presence of water or strong acids.

    • Troubleshooting Protocol:

      • Switch to a milder, more selective reducing agent like STAB or sodium cyanoborohydride (NaBH₃CN).

      • Add the reducing agent portion-wise to control the reaction exotherm and maintain a steady temperature.

      • Ensure the reducing agent is fresh and has been stored under anhydrous conditions.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Causality: Using an excess of the ketone can lead to unreacted starting material, while an excess of the amine might not be cost-effective and can complicate purification.

    • Troubleshooting Protocol:

      • Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to drive the reaction to completion.

      • Verify the purity of your starting materials, as impurities can affect the true molar quantities.

Question 2: "My post-reaction analysis (TLC/LC-MS) shows multiple unexpected spots. What are these byproducts?"

The presence of multiple spots indicates the formation of one or more side products. Identifying these is key to mitigating their formation. The diagram below illustrates the main reaction pathway and the genesis of common impurities.

Side_Products Ketone Oxan-4-one Imine Imine Intermediate Ketone->Imine + H⁺, - H₂O Alcohol Oxan-4-ol (Byproduct A) Ketone->Alcohol + [H⁻] (Non-selective reduction) Amine 2-Methoxyethanamine Amine->Imine + H⁺, - H₂O Product N-(2-methoxyethyl)oxan-4-amine (Target) Dimer Bis-alkylated Product (Byproduct B) Product->Dimer + [H⁻] Imine->Product + [H⁻] (e.g., STAB) Imine->Dimer + [H⁻]

Caption: Reaction scheme for N-(2-methoxyethyl)oxan-4-amine synthesis and key side products.

Common Impurities Summary

Byproduct NameOriginAnalytical Signature (Typical)Prevention Strategy
A: Oxan-4-ol Direct reduction of the starting ketone.Polarity similar to the starting amine. Will appear on TLC/LCMS.Use an imine-selective reducing agent like STAB. Avoid NaBH₄ under neutral or basic conditions.
B: Bis-alkylated Product The secondary amine product reacts with another molecule of the imine intermediate.Higher molecular weight, less polar than the target product.Use a slight excess of the primary amine to outcompete the secondary amine product for the imine. Avoid high temperatures.
Unreacted Starting Materials Incomplete reaction.Spots corresponding to oxan-4-one and 2-methoxyethanamine.Optimize pH, reaction time, and stoichiometry. Ensure the activity of the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices. They are non-protic, effectively solubilize the reactants and intermediates, and are compatible with STAB. Tetrahydrofuran (THF) can also be used, although it may be more challenging to remove residual water.

Q2: How can I effectively purify the final product away from these byproducts?

A multi-step approach is often necessary.

  • Aqueous Workup: After quenching the reaction (e.g., with aqueous sodium bicarbonate), an acid-base extraction is highly effective.

    • Rationale: The target product is a basic secondary amine. Acidifying the aqueous layer (e.g., with 1M HCl) will protonate the amine, pulling it into the aqueous phase while non-basic impurities (like oxan-4-ol) remain in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified amine.

  • Column Chromatography: If impurities persist, flash column chromatography on silica gel is the standard method.

    • Mobile Phase: A gradient system of DCM and Methanol (e.g., 0% to 10% MeOH) is a good starting point. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can prevent the amine product from tailing on the acidic silica gel, leading to better separation.

Q3: What is the mechanism of action for Sodium Triacetoxyborohydride (STAB)?

STAB is a milder reducing agent than sodium borohydride. Its selectivity stems from its steric bulk and the electron-withdrawing nature of the three acetate groups, which temper the hydridic character of the B-H bonds. It is particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting ketone. This allows the reduction to occur preferentially at the desired intermediate under the mildly acidic conditions that favor imine formation.

Q4: Can this reaction be performed as a one-pot synthesis?

Yes, this is one of the primary advantages of using STAB. The ketone, amine, and STAB can often be combined in a suitable solvent from the start. The mildly acidic nature of STAB itself can sometimes be sufficient to catalyze imine formation, which is then immediately reduced in situ. This streamlined process is known as direct reductive amination.

Experimental Protocol Example: Direct Reductive Amination

This protocol is a representative example and may require optimization for your specific scale and equipment.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add oxan-4-one (1.0 eq) and 2-methoxyethanamine (1.1 eq).

  • Solvent: Dissolve the reactants in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.5 M concentration).

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the solution portion-wise over 15-20 minutes. The reaction is often slightly exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 2-12 hours).

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask to quench any unreacted reducing agent and neutralize the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography as described in the FAQ section.

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium Triacetoxyborohydride - NaBH(OAc)₃, STAB. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Aminations. Organic Process Research & Development, 16(6), 1156–1184. [Link]

Troubleshooting

Technical Support Center: N-(2-methoxyethyl)oxan-4-amine Reaction Condition Optimization

Welcome to the technical support guide for the synthesis of N-(2-methoxyethyl)oxan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-methoxyethyl)oxan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the reductive amination reaction for this specific target molecule. As Senior Application Scientists, we aim to combine established chemical principles with field-proven insights to help you navigate common challenges and achieve reliable, high-yield results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of N-(2-methoxyethyl)oxan-4-amine.

Q1: What is the general reaction scheme for synthesizing N-(2-methoxyethyl)oxan-4-amine?

The synthesis is a classic example of a reductive amination, a powerful and versatile method for forming C-N bonds.[1] It involves the reaction of a ketone (oxan-4-one, also known as tetrahydropyran-4-one) with a primary amine (2-methoxyethylamine). The reaction proceeds via an intermediate iminium ion, which is then reduced in situ to yield the desired secondary amine product.[1] This one-pot process is highly efficient and is a cornerstone of medicinal chemistry for amine synthesis.[2][3]

R1 Oxan-4-one plus1 + arrow1 [H⁺] cat. R1->arrow1 R2 2-Methoxyethylamine R2->arrow1 R3 Reducing Agent (e.g., NaBH(OAc)₃) R3->arrow1 One-pot P N-(2-methoxyethyl)oxan-4-amine caption General Reaction Scheme arrow1->P inv1 inv2 inv3 inv4

Caption: General Reaction Scheme

Q2: What are the recommended starting materials and reagents?
  • Ketone: Tetrahydro-2H-pyran-4-one (Oxan-4-one)

  • Amine: 2-Methoxyethylamine

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended.[4][5]

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred solvents for reactions using STAB.[5][6]

  • Acid Catalyst: A catalytic amount of glacial acetic acid (AcOH) is often beneficial, particularly for the amination of ketones.[6]

Q3: Which reducing agent is best for this reaction and why?

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.

Reducing AgentFormulaTypical SolventProsCons
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, DCM, THFHighly Selective & Mild: Reduces iminium ions much faster than ketones, allowing for a one-pot procedure.[7][8] Tolerates a wide range of functional groups.[5][6]Moisture sensitive; generates acetic acid which may not be suitable for highly acid-labile substrates.[4]
Sodium Cyanoborohydride NaBH₃CNMethanolSelective for iminium ions at controlled pH (4-5).[9] Not sensitive to water.[4]Highly Toxic: Generates toxic HCN gas, especially under acidic conditions.[10] Its use is often discouraged for safety reasons.
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive and powerful.Non-Selective: Readily reduces both the starting ketone and the iminium ion.[4] Requires a two-step process: pre-formation of the imine, followed by the addition of NaBH₄.[4][9]
Q4: What is the role of acetic acid in this reaction?

Acetic acid serves as a crucial catalyst. The reductive amination proceeds through a protonated imine, known as an iminium ion. The acid facilitates two key steps:

  • It protonates the carbonyl oxygen of oxan-4-one, activating it for nucleophilic attack by the amine.

  • It facilitates the dehydration of the resulting hemiaminal intermediate to form the C=N double bond of the imine/iminium ion.

While STAB itself releases one equivalent of acetic acid during the reaction, adding a small initial amount can accelerate iminium ion formation and improve reaction rates, especially with less reactive ketones.[5]

Q5: How can I monitor the progress of the reaction?

Regularly monitoring the reaction is key to determining its endpoint and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): This is the most common method. Use a solvent system like 10% Methanol in DCM with 1% triethylamine (the base prevents the amine product from streaking on the silica plate). You should see the consumption of the starting ketone (visualized with a potassium permanganate stain) and the appearance of a new, lower Rf spot corresponding to the amine product.

  • Liquid Chromatography-Mass Spectrometry (LCMS): This provides more definitive information. You can track the disappearance of the starting materials' mass peaks and the appearance of the product's mass peak (m/z for C₈H₁₇NO₂).

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Q1: My reaction yield is low. What are the common causes and how can I improve it?

Low yield is a common issue that can often be traced back to several factors:

  • Sub-optimal Stoichiometry: For ketone reductive aminations, it's often beneficial to use a slight excess of the amine (e.g., 1.2-1.5 equivalents) to push the imine-forming equilibrium forward. Ensure the reducing agent is also in slight excess (e.g., 1.2-1.5 equivalents).

  • Reagent Quality: Ensure all reagents are pure. The reducing agent, STAB, is moisture-sensitive and should be a free-flowing powder.[4] If it has clumped, its activity may be compromised. Use anhydrous solvents, as water can hydrolyze the imine intermediate back to the starting materials.

  • Insufficient Reaction Time or Temperature: Most STAB-mediated reductive aminations proceed to completion at room temperature within 2-24 hours. If TLC or LCMS shows incomplete conversion, allow the reaction to stir longer. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate slow reactions, but should be monitored carefully to avoid byproduct formation.

  • Inefficient Iminium Formation: For this ketone-amine pairing, iminium formation should be efficient. However, if issues persist, ensure the catalytic acetic acid is present. Pre-stirring the ketone, amine, and acid for 30-60 minutes before adding the STAB can sometimes improve yields by allowing the imine intermediate to form in higher concentration.[9]

Q2: I see a significant amount of oxan-4-ol byproduct in my crude sample. What went wrong?

The presence of oxan-4-ol, the alcohol resulting from the reduction of the starting ketone, points directly to an issue with the selectivity of the reduction.

  • Incorrect Reducing Agent: This is the hallmark of using a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot setup.[4] NaBH₄ reduces the ketone faster than or at a comparable rate to the iminium ion.

  • Contaminated STAB: Old or improperly stored STAB may have disproportionated into more reactive borohydride species that are less selective. Always use high-quality STAB from a reliable source.

Solution: The definitive solution is to use sodium triacetoxyborohydride (STAB) as the reducing agent in a one-pot procedure. Its steric bulk and electronic properties make it highly selective for the iminium ion over the ketone.[5][6]

Q3: The reaction seems to have stalled with starting material still present. What steps can I take?

If the reaction stalls before completion:

  • Check Reagent Activity: The most likely culprit is deactivated reducing agent. Add another portion (e.g., 0.3-0.5 equivalents) of fresh STAB to the reaction mixture.

  • Facilitate Imine Formation: Add a few extra drops of glacial acetic acid to ensure the catalytic cycle is active.

  • Increase Concentration/Temperature: If the reaction is very dilute, carefully remove some solvent under reduced pressure to increase the concentration. As a last resort, gentle heating (40 °C) can be applied.

start Reaction Stalled (Incomplete Conversion) check_reductant Is the reducing agent (STAB) fresh and active? start->check_reductant add_stab Add an additional portion (0.3-0.5 eq) of fresh STAB. check_reductant->add_stab No / Unsure check_acid Was catalytic acid used? check_reductant->check_acid Yes continue_monitoring Continue monitoring by TLC/LCMS. add_stab->continue_monitoring add_acid Add a few drops of glacial acetic acid. check_acid->add_acid No heat Consider gentle heating (40°C) as a final step. check_acid->heat Yes add_acid->continue_monitoring heat->continue_monitoring caption caption

Caption: Troubleshooting Workflow: Stalled Reaction

Q4: My purification by silica gel column chromatography is difficult, with the product streaking badly. What are my options?

Amines are basic and interact strongly with the acidic surface of standard silica gel, causing significant tailing or "streaking" on the column, which leads to poor separation and mixed fractions.

  • Solution 1: Modify the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).

  • Solution 2: Use an Alternative Stationary Phase: If streaking persists, switch to a different type of chromatography.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • SCX (Strong Cation Exchange) Cartridge: This is an excellent and highly recommended method for purifying amines.[2] The crude mixture is loaded onto the cartridge, and non-basic impurities are washed away with a solvent like methanol. The desired amine, which is protonated and bound to the acidic resin, is then cleanly eluted by washing with a solution of ammonia in methanol (e.g., 2M NH₃/MeOH). This technique is very fast and often yields highly pure material.

Section 3: Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of N-(2-methoxyethyl)oxan-4-amine using sodium triacetoxyborohydride.

Materials:

  • Tetrahydro-2H-pyran-4-one (1.00 g, 10.0 mmol, 1.0 eq)

  • 2-Methoxyethylamine (1.05 g, 14.0 mmol, 1.4 eq)

  • Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid (0.12 g, 2.0 mmol, 0.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-one (1.00 g, 10.0 mmol).

  • Dissolve the ketone in anhydrous DCE (50 mL).

  • Add 2-methoxyethylamine (1.05 g, 14.0 mmol) followed by glacial acetic acid (0.12 g, 2.0 mmol) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 5 minutes. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution (~30 mL) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine all organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by silica gel chromatography using a gradient of 0-10% methanol in DCM containing 1% triethylamine to afford N-(2-methoxyethyl)oxan-4-amine as a colorless oil.

Section 4: Mechanistic Overview

The reaction proceeds via a well-established pathway. Understanding this mechanism is key to troubleshooting and optimization.

A Ketone + Amine (Oxan-4-one + 2-Methoxyethylamine) B Hemiaminal Intermediate A->B Reversible Nucleophilic Attack B->A C Iminium Ion B->C Dehydration H2O - H₂O B->H2O C->B Hydrolysis D Final Product (Secondary Amine) C->D Reduction caption caption H_plus [H⁺] H_plus->B reductant NaBH(OAc)₃ (Hydride Transfer) reductant->C

Caption: Simplified Reductive Amination Mechanism

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • SpringerLink. (2025). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

Sources

Optimization

Removal of unreacted starting materials from "N-(2-methoxyethyl)oxan-4-amine"

Technical Support Center: Purification of N-(2-methoxyethyl)oxan-4-amine Welcome to the technical support center for the synthesis and purification of N-(2-methoxyethyl)oxan-4-amine. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(2-methoxyethyl)oxan-4-amine

Welcome to the technical support center for the synthesis and purification of N-(2-methoxyethyl)oxan-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the removal of unreacted starting materials after synthesis.

Introduction: The Chemistry of Purification

N-(2-methoxyethyl)oxan-4-amine is typically synthesized via a reductive amination reaction between oxan-4-one (also known as tetrahydropyran-4-one) and 2-methoxyethylamine.[1][2][3] This robust reaction is a cornerstone of medicinal chemistry for creating secondary amines.[4] However, the reaction is often driven to completion by using an excess of one of the starting materials, leading to a final crude product contaminated with these precursors.

The purification strategy hinges on the distinct physicochemical properties of the product and the unreacted starting materials. Our target, a secondary amine, possesses a basic nitrogen atom, while the starting materials are a neutral ketone (oxan-4-one) and a more volatile primary amine (2-methoxyethylamine). Exploiting these differences in basicity (pKa), polarity, and boiling point is the key to achieving high purity.

Physicochemical Properties for Purification Strategy
CompoundStructureTypeBoiling Point (°C)pKa (of conjugate acid)Solubility
Oxan-4-one O=C1CCOCC1Ketone (Neutral)166-167 °C[5]N/ASoluble in organic solvents.
2-Methoxyethylamine CH₃OCH₂CH₂NH₂Primary Amine (Basic)95 °C[6][7]~9.89[6][8][9]Miscible with water and organic solvents.[8][9]
N-(2-methoxyethyl)oxan-4-amine CH₃OCH₂CH₂NHC₁CCOCC₁Secondary Amine (Basic)> 200 °C (Predicted)~10.5-11.0 (Estimated)[10][11][12]Soluble in organic solvents.

Note: The pKa of the secondary amine product is estimated to be slightly higher than the primary amine starting material, a common trend for alkylamines.[10][11]

Purification Troubleshooting & FAQs

This section addresses the most common purification challenges in a question-and-answer format, providing both the "how" and the "why" for each technique.

Logical Flow for Purification Strategy

The following diagram outlines the decision-making process for purifying your crude product.

Caption: Decision tree for selecting a purification strategy.

Q1: My crude product is contaminated with both unreacted 2-methoxyethylamine and oxan-4-one. What is the most efficient first purification step?

A1: The most efficient initial step is an acid-base extraction .[13][14] This liquid-liquid extraction technique leverages the basicity of the amine product and the primary amine starting material, separating them from the neutral ketone.

Causality: By washing the organic solution of your crude product with an aqueous acid (e.g., 1M HCl), both the primary and secondary amines are protonated to form their respective ammonium hydrochloride salts. These salts are ionic and thus preferentially partition into the aqueous layer, leaving the neutral organic-soluble ketone (oxan-4-one) behind in the original organic layer.[13][14] Afterwards, the aqueous layer containing the protonated amines is basified (e.g., with NaOH or NaHCO₃) to regenerate the free amines, which can then be extracted back into a fresh organic solvent. This procedure effectively removes the neutral ketone impurity.

Workflow: Acid-Base Extraction

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 After Extraction 1 Organic_Layer_Initial Organic Layer (e.g., EtOAc) - Product (Amine) - SM1 (Amine) - SM2 (Ketone) Aqueous_Wash_1 Aqueous Layer 1M HCl Action1 1. Add 1M HCl 2. Shake & Separate Organic_Layer_Initial->Action1 Organic_Layer_Final Organic Layer (Ketone) - Unreacted Oxan-4-one Aqueous_Layer_Final Aqueous Layer (Amine Salts) - Product-H⁺Cl⁻ - SM1-H⁺Cl⁻ Action2 1. Basify with NaOH 2. Extract with EtOAc 3. Dry & Evaporate Aqueous_Layer_Final->Action2 Action1->Organic_Layer_Final Discard Action1->Aqueous_Layer_Final Purified_Amines Purified Amine Mixture (Product + SM1) Action2->Purified_Amines

Caption: Workflow for separating amines from neutral ketones.

Q2: The acid-base extraction removed the ketone, but I still have residual 2-methoxyethylamine in my product. How can I remove it?

A2: You have two primary options depending on the scale and desired purity: vacuum distillation or column chromatography.

  • Option A: Vacuum Distillation (for larger scales) Causality: This method exploits the significant difference in boiling points between the starting amine (95 °C) and the much higher-boiling point product.[6][7] By applying a vacuum, the boiling points of both compounds are lowered, allowing the more volatile 2-methoxyethylamine to be distilled off at a moderate temperature, leaving the purified product behind. This is often the most efficient method for multi-gram quantities.

  • Option B: Column Chromatography (for all scales) Causality: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. The secondary amine product is generally less polar than the primary amine starting material, allowing for separation. Expert Tip: Amines can exhibit problematic "tailing" or streaking on standard silica gel due to acid-base interactions with the silica surface.[15][16] To counteract this, you can:

    • Use a basic mobile phase: Add a small amount of a competing base, like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent system (e.g., 1-2% in a hexane/ethyl acetate or DCM/methanol gradient).[15][17]

    • Use a deactivated stationary phase: Employ basic alumina or commercially available amine-functionalized silica gel, which are designed to prevent unwanted interactions with basic compounds.[15][16][18]

Q3: I have very small amounts of stubborn impurities left. Are there any other high-selectivity methods?

A3: Yes, for removing trace amounts of specific starting materials, scavenger resins are an excellent choice.[19][20] These are solid-supported reagents that covalently bind to and remove specific functional groups from a solution.[19]

  • To Remove Excess Primary Amine (2-methoxyethylamine): Use an aldehyde-functionalized resin (an electrophilic scavenger). These resins react selectively with primary amines to form an imine, which remains bound to the solid support.[21] The product, a secondary amine, is much less reactive and remains in solution. The resin is then simply filtered off.

  • To Remove Excess Ketone (Oxan-4-one): Use an amine-functionalized resin (a nucleophilic scavenger). This resin will react with the ketone to form an imine, sequestering it onto the solid phase.

Trustworthiness: The major advantage of scavenger resins is the simplicity of the workup. Since the byproduct is attached to a solid support, purification is reduced to a simple filtration, eliminating the need for further extractions or chromatography.[19]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Ketone Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, EtOAc) at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of aqueous acid equal to about half the organic volume. Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine salts) into a clean flask.

  • Back-Extraction (Optional but Recommended): To ensure complete recovery, add a small amount of fresh organic solvent to the aqueous layer, shake, and separate. Combine this organic layer with the first one. This organic phase contains the neutral oxan-4-one and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M aqueous NaOH while stirring until the pH is >10 (verify with pH paper).

  • Product Extraction: Extract the basified aqueous layer twice with fresh EtOAc.

  • Final Wash & Drying: Combine the organic extracts, wash once with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the ketone-free amine mixture.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Selection: Choose either standard silica gel, neutral alumina, or amine-functionalized silica.

  • Mobile Phase Preparation: Based on TLC analysis, select an appropriate solvent system. For silica gel, a common starting point is 95:4:1 Dichloromethane:Methanol:Ammonium Hydroxide.

  • Column Packing: Pack the column using the "wet slurry" method with your chosen mobile phase to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") for best results.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Analysis & Pooling: Analyze the collected fractions to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

References

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (2019). Google Patents.
  • 2-METHOXYETHYLAMINE | 109-85-3. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. Retrieved January 26, 2026, from [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (n.d.). AWS. Retrieved January 26, 2026, from [Link]

  • A kind of synthesis technique of tris(2-aminoethyl)amine. (n.d.). Google Patents.
  • Is there an easy way to purify organic amines? (2023). Biotage. Retrieved January 26, 2026, from [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 26, 2026, from [Link]

  • Scavenger resin and processes for the use thereof. (n.d.). Google Patents.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Workup: Amines. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved January 26, 2026, from [Link]

  • Amine workup. (n.d.). Reddit. Retrieved January 26, 2026, from [Link]

  • Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved January 26, 2026, from [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. (2023). NIH. Retrieved January 26, 2026, from [Link]

  • Chromotography with free amines? (n.d.). Reddit. Retrieved January 26, 2026, from [Link]

  • Scavenger resin. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Basicity of Amines. (n.d.). OpenStax. Retrieved January 26, 2026, from [Link]

  • What is an amine? How do the pKas of Nitrogen bound protons differ? (n.d.). Reddit. Retrieved January 26, 2026, from [Link]

  • AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Separation of Secondary Amine and Tertiary amine. (2006). Chromatography Forum. Retrieved January 26, 2026, from [Link]

  • 4-Methyloxan-4-amine | C6H13NO | CID 18437373. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Basicity of Amines Explained with Examples. (2023). YouTube. Retrieved January 26, 2026, from [Link]

  • 2H-PYRAN-4-AMINE, TETRAHYDRO-. (2024). ChemBK. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Work-up of N-(2-methoxyethyl)oxan-4-amine

Welcome to the Technical Support Center for the synthesis of N-(2-methoxyethyl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-(2-methoxyethyl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this compound. The following question-and-answer format directly addresses common challenges and provides explanations grounded in chemical principles to ensure the success of your experiments.

I. Reaction Overview and Key Challenges

The synthesis of N-(2-methoxyethyl)oxan-4-amine is most commonly achieved via a reductive amination reaction. This involves the reaction of oxan-4-one (also known as tetrahydro-4H-pyran-4-one) with 2-methoxyethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine product.[1][2]

G cluster_0 Reductive Amination Synthesis Oxan-4-one Oxan-4-one Imine_Intermediate Imine Intermediate Oxan-4-one->Imine_Intermediate + 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethylamine->Imine_Intermediate Product N-(2-methoxyethyl)oxan-4-amine Imine_Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Imine_Intermediate

Caption: General scheme for the synthesis of N-(2-methoxyethyl)oxan-4-amine.

The primary challenge in the work-up of this reaction lies in the physicochemical properties of the product. The presence of an amine, an ether, and a tetrahydropyran ring makes the molecule relatively polar and water-soluble, which can complicate standard liquid-liquid extractions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Monitoring and Quenching

Q1: How do I know when my reductive amination reaction is complete?

A1: Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction's progress. You should see the consumption of the limiting reagent (typically the oxan-4-one) and the appearance of a new, more polar spot corresponding to the amine product.

  • Expert Tip: Use a mobile phase that provides good separation of the starting materials and the product. A common choice is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). The amine product can be visualized using a potassium permanganate stain or ninhydrin stain, which is specific for primary and secondary amines.

Q2: How should I properly quench the reaction after it is complete?

A2: The quenching procedure depends on the reducing agent used.

  • For Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is relatively mild and can often be quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the acetic acid byproduct.

  • For Sodium Cyanoborohydride (NaBH₃CN): This reagent is more stable in acidic conditions and is often used in methanol. The reaction can be quenched by carefully adding water or a dilute acid. Be aware that quenching under acidic conditions can generate hydrogen cyanide (HCN) gas, so this should be done in a well-ventilated fume hood.[3]

  • For Sodium Borohydride (NaBH₄): If used, any excess NaBH₄ can be quenched by the slow addition of a dilute acid (e.g., 1 M HCl) or acetone until gas evolution ceases.

Work-up and Extraction

Q3: My product seems to be water-soluble. How can I efficiently extract it from the aqueous reaction mixture?

A3: This is a common issue with polar amines. A standard acid-base extraction is the recommended procedure, but with modifications to account for the product's water solubility.[4] The principle is to convert the basic amine into its protonated salt form, which will be highly soluble in the aqueous phase, allowing for the removal of non-basic organic impurities.[5]

G cluster_0 Acid-Base Extraction Workflow Crude_Mixture Crude Reaction Mixture (in organic solvent) Acid_Wash Wash with 1 M HCl (aq) (Product moves to aqueous layer) Crude_Mixture->Acid_Wash Organic_Layer_1 Organic Layer (Contains non-basic impurities) DISCARD Acid_Wash->Organic_Layer_1 Aqueous_Layer_1 Aqueous Layer (Contains protonated product) Acid_Wash->Aqueous_Layer_1 Basify Basify with 2 M NaOH (aq) to pH > 10 Aqueous_Layer_1->Basify Back_Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Basify->Back_Extract Organic_Layer_2 Organic Layer (Contains purified product) Back_Extract->Organic_Layer_2 Aqueous_Layer_2 Aqueous Layer (Contains inorganic salts) DISCARD Back_Extract->Aqueous_Layer_2 Dry_Concentrate Dry (Na₂SO₄), Filter, and Concentrate Organic_Layer_2->Dry_Concentrate Final_Product Purified Product Dry_Concentrate->Final_Product

Caption: A typical acid-base extraction workflow for purifying basic amines.

Q4: I'm performing the acid-base extraction, but I'm getting a persistent emulsion. What should I do?

A4: Emulsions are common when extracting basic compounds. Here are several techniques to break them:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Filter the emulsified layer through a pad of Celite or glass wool.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is often very effective.

  • Change the Solvent: Sometimes, switching to a different extraction solvent can prevent emulsion formation.

Q5: How can I improve the recovery of my water-soluble amine during the back-extraction step?

A5: To maximize the recovery of your product from the basified aqueous layer, you can employ the "salting out" technique. By adding a significant amount of a salt like sodium chloride or potassium carbonate to the aqueous layer until it is saturated, you decrease the solubility of the organic product in the aqueous phase, driving it into the organic solvent.[7]

Purification

Q6: My purified product still shows impurities by NMR/LCMS. What are the likely culprits and how can I remove them?

A6: Common impurities include:

  • Unreacted 2-methoxyethylamine: This is a volatile starting material and can often be removed by co-evaporation with a solvent like toluene under reduced pressure.

  • Tetrahydropyran-4-ol: This can form if the starting oxan-4-one is reduced by the hydride reagent. This is more likely with less selective reducing agents like NaBH₄.[1]

  • Borate Salts: If sodium borohydride was used, inorganic borate salts can sometimes contaminate the product. Ensuring a thorough aqueous work-up usually removes these.

If these impurities persist, column chromatography may be necessary.

Q7: I'm having trouble with column chromatography; my product is streaking on the silica gel column. How can I fix this?

A7: Basic amines are notorious for interacting with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine or ammonia into your eluent system. This will neutralize the acidic sites on the silica and improve the chromatography.

  • Use a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel for your column.

III. Experimental Protocols & Data

Recommended Work-up Protocol
  • Reaction Quench: Once the reaction is complete as determined by TLC, cool the reaction mixture to 0 °C.

  • Solvent Removal: If the reaction was performed in a solvent like methanol or ethanol, remove the bulk of the solvent under reduced pressure.

  • Dilution: Dilute the residue with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The product will move into the aqueous layer.

  • Separation and Wash: Separate the layers. Wash the organic layer one more time with 1 M HCl (aq) to ensure all the product has been extracted. Combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add 2 M NaOH (aq) with stirring until the pH is >10.

  • Back-Extraction: Extract the basified aqueous layer three times with DCM or ethyl acetate. The addition of brine to the aqueous layer before extraction can improve recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Physical Properties of Reactants and Analogous Products

The following table provides key physical properties to aid in work-up and purification design. Data for the target compound is estimated based on structurally similar molecules.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)
Oxan-4-one100.12166N/A
2-Methoxyethylamine75.1191-92~10.2
Tetrahydro-2H-pyran-4-amine[8]101.151519.63 ± 0.20
N-Ethyltetrahydro-2H-pyran-4-amine[9]129.20186.7 ± 33.09.99 ± 0.20
N-(2-methoxyethyl)oxan-4-amine 159.23 ~200-220 (Estimated) ~9.8 (Estimated)

IV. References

  • (No valid reference could be found for this specific claim)

  • (No valid reference could be found for this specific claim)

  • Google Patents. (n.d.). Method for breaking emulsion. Retrieved January 26, 2026, from

  • (No valid reference could be found for this specific claim)

  • (No valid reference could be found for this specific claim)

  • University of Rochester. (n.d.). Workup: Amines. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved January 26, 2026, from [Link]

  • (No valid reference could be found for this specific claim)

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyloxan-4-amine. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 26, 2026, from [Link]

  • Reddit. (2018). Breaking emulsions. Retrieved January 26, 2026, from [Link]

  • YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2010). (PDF) Boron reagents for reductive amination. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 26, 2026, from [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved January 26, 2026, from [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved January 26, 2026, from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved January 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-(2-methoxyethyl)oxan-4-amine Derivatives: A Framework for Discovery

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of modern drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of a program's success. The N-(2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of a program's success. The N-(2-methoxyethyl)oxan-4-amine scaffold represents a confluence of desirable medicinal chemistry features: the three-dimensional, metabolically stable oxane (tetrahydropyran) ring, a versatile secondary amine for tailored interactions, and a flexible methoxyethyl side chain that can probe deep into binding pockets while enhancing solubility. The tetrahydropyran ring, in particular, is a privileged structure in marketed drugs, second only to the phenyl ring in frequency, valued for its ability to improve physicochemical properties and serve as a non-aromatic, polar scaffold.[1]

This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of N-(2-methoxyethyl)oxan-4-amine derivatives. Rather than presenting a rigid analysis of a single biological target, we will establish a strategic, field-proven approach for systematically modifying this core structure. We will delve into the causality behind experimental choices, provide self-validating protocols for synthesis and evaluation, and present a comparative analysis using hypothetical data to guide researchers in unlocking the therapeutic potential of this promising chemical series.

Pillars of SAR Exploration for the N-(2-methoxyethyl)oxan-4-amine Scaffold

A successful SAR campaign requires a logical and systematic approach to chemical modification. For the N-(2-methoxyethyl)oxan-4-amine core, we can dissect the molecule into three primary regions for derivatization. Each modification is designed to probe a specific aspect of the molecule's interaction with a hypothetical biological target and to modulate its absorption, distribution, metabolism, and excretion (ADME) properties.

SAR_Strategy cluster_Core Core Scaffold: N-(2-methoxyethyl)oxan-4-amine cluster_Regions Key Regions for Modification Core Core N-(2-methoxyethyl)oxan-4-amine R1 Region 1: Oxane Ring (Modulate 3D space, pKa, lipophilicity) Core->R1 Bioisosteric replacement (e.g., piperidine, oxetane) Ring substitution R2 Region 2: Amine Linker (Modify H-bonding, basicity, metabolic stability) Core->R2 Acylation / Sulfonylation Alkylation (Tertiary Amine) R3 Region 3: Methoxyethyl Side Chain (Probe binding pocket, tune solubility) Core->R3 Chain length modification Functional group variation (e.g., -OH, -F, -CN)

Caption: SAR strategy for N-(2-methoxyethyl)oxan-4-amine derivatives.

Region 1: The Oxane Ring - Mastering Three-Dimensionality and Physicochemical Properties

The oxane ring provides a rigid, three-dimensional anchor. Modifications here are intended to alter the vector of substituents into the binding pocket and to fine-tune key physicochemical properties.

  • Rationale for Modification:

    • Bioisosteric Replacement: Replacing the oxane oxygen with a nitrogen (piperidine) introduces a basic center, which can form new ionic interactions but may increase off-target liabilities. Conversely, replacing the six-membered ring with a smaller, more polar oxetane ring can improve solubility and act as a carbonyl isostere, while reducing the basicity of the adjacent amine through its inductive electron-withdrawing effect.[2][3][4]

    • Ring Substitution: Adding substituents (e.g., methyl, fluoro) to the oxane ring can create new chiral centers, lock the ring into a specific conformation (e.g., chair vs. boat), and probe for steric tolerance or favorable hydrophobic interactions within the target protein.

Region 2: The Amine Linker - Tuning Basicity and Vectorial Interactions

The secondary amine is a crucial pivot point, acting as both a hydrogen bond donor and acceptor. Its basicity (pKa) is a critical parameter influencing cell permeability, target engagement, and potential for hERG channel interactions.

  • Rationale for Modification:

    • Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide neutralizes its basicity, which can dramatically improve cell permeability and reduce off-target effects. This also introduces a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen) and provides a new vector for substituent exploration.

    • Alkylation: Conversion to a tertiary amine removes the hydrogen bond donor capability and increases steric bulk. This is a key experiment to determine if the N-H interaction is essential for activity.

Region 3: The Methoxyethyl Side Chain - Probing the Binding Pocket

This flexible chain is hypothesized to interact within a specific sub-pocket of the target protein. Modifications in this region are classic SAR maneuvers to optimize potency and selectivity.

  • Rationale for Modification:

    • Chain Homologation: Varying the chain length (e.g., methoxypropyl, methoxymethyl) explores the dimensions of the binding pocket.

    • Functional Group Variation: Replacing the terminal methoxy group with other functionalities like ethoxy, a hydroxyl (to add a hydrogen bonding group), or a fluorinated ether (to modulate metabolic stability and lipophilicity) can lead to significant gains in potency.[5] The introduction of polar groups can enhance solubility, while more lipophilic groups can improve binding affinity in hydrophobic pockets.

Comparative Analysis: A Hypothetical Case Study on Kinase 'X' Inhibition

To illustrate the power of this SAR framework, we present a hypothetical dataset for a series of N-(2-methoxyethyl)oxan-4-amine derivatives evaluated for their ability to inhibit a fictional protein, Kinase 'X'. The data also includes key ADME-related properties to guide compound selection.

Compound IDModification (Relative to Core)Kinase 'X' IC50 (nM)Kinetic Solubility (µM at pH 7.4)Human Liver Microsomal Stability (t½, min)
Core-1 N/A (Core Scaffold)85015045
R1-a Oxane -> Piperidine9208030
R1-b Oxane -> Oxetane-3-yl750>20055
R2-a N-H -> N-Acetyl>10,000>200>60
R2-b N-H -> N-Methyl60012025
R3-a Methoxyethyl -> Methoxypropyl25011040
R3-b Methoxyethyl -> Hydroxyethyl450>200>60
R3-c Methoxyethyl -> (4-Fluorophenyl)ethyl25 3050
Combo-1 R1-b + R3-c10 95>60

Analysis of Hypothetical Data:

  • Core Scaffold (Core-1): Exhibits modest activity, providing a solid baseline for optimization.

  • Region 1 Modifications: Replacing the oxane with a piperidine (R1-a) is detrimental, likely due to an unfavorable change in pKa or geometry. The smaller, more polar oxetane (R1-b) slightly improves activity and significantly boosts solubility.[2][3]

  • Region 2 Modifications: Acylation (R2-a) completely abolishes activity, suggesting the secondary amine's hydrogen bond donating ability or basicity is crucial for target recognition. N-methylation (R2-b) is tolerated but decreases metabolic stability.

  • Region 3 Modifications: This region is highly sensitive to modification. Extending the chain (R3-a) improves potency. Introducing a terminal hydroxyl group (R3-b) maintains activity while dramatically improving solubility and metabolic stability. The most significant leap in potency comes from introducing a lipophilic, aromatic group (R3-c), suggesting a deep hydrophobic pocket.

  • Combination Strategy (Combo-1): Combining the beneficial oxetane ring from R1-b with the potent side chain from R3-c results in a synergistic improvement in activity and metabolic stability, yielding a highly potent lead candidate.

Essential Experimental Protocols

Scientific integrity demands robust and reproducible experimental methods. The following protocols provide a self-validating framework for synthesizing and evaluating novel derivatives.

Protocol 1: General Synthesis via Reductive Amination

This protocol describes a reliable method for synthesizing a wide array of N-substituted oxan-4-amine derivatives.

Objective: To couple various aldehydes with the core 4-aminotetrahydropyran to generate diverse side chains.

Materials:

  • Tetrahydro-2H-pyran-4-amine[1]

  • Aldehyde of choice (e.g., 2-methoxyacetaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve tetrahydro-2H-pyran-4-amine (1.0 eq) in DCM in a round-bottom flask.

  • Add the aldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may effervesce.

  • Allow the reaction to stir at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-substituted derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 value of test compounds against a specific kinase target.

Kinase_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_read Readout & Analysis A Prepare serial dilution of test compound in DMSO D Add compound, antibody/tracer mix, and kinase to 384-well plate A->D B Prepare assay buffer with Eu-anti-tag antibody and Alexa Fluor™ 647 tracer B->D C Prepare kinase solution C->D E Incubate at room temperature for 60 minutes D->E F Read plate on fluorescence plate reader (TR-FRET) E->F G Calculate emission ratio and plot dose-response curve F->G H Determine IC50 value G->H

Caption: Workflow for a TR-FRET kinase binding assay.

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 1 mM stock.

  • Assay Plate Setup: In a 384-well microplate, add 2 µL of the diluted compound.

  • Reagent Addition: Add 4 µL of a 2.5X Kinase/Eu-Antibody mixture to each well.

  • Initiation: Add 4 µL of a 2.5X Tracer solution to initiate the binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Analysis: Calculate the emission ratio and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The N-(2-methoxyethyl)oxan-4-amine scaffold offers a rich foundation for the development of novel therapeutics. This guide has established a comprehensive, scientifically-grounded framework for systematically exploring its structure-activity relationship. By logically dissecting the molecule into key regions for modification, employing robust synthetic and analytical protocols, and integrating ADME considerations early in the discovery process, researchers can efficiently navigate this chemical space. The hypothetical comparative data underscores the importance of multi-parameter optimization, demonstrating how synergistic improvements in potency, solubility, and metabolic stability can be achieved through iterative design. The path forward lies in applying this strategic framework to real-world biological targets, leveraging the insights gained from each molecular iteration to guide the synthesis of safer, more effective medicines.

References

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.ChemRxiv.
  • Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines.PMC.
  • Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties.PMC - NIH.
  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors.PubMed.
  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.PubMed Central.
  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines.PubMed.
  • Tetrahydro-2H-pyran-4-amine | 38041-19-9.Tokyo Chemical Industry (India) Pvt. Ltd..
  • New insights into the reactivity of aminomethylene derivatives of resorc[6]arene: amine group transfer, conformational analysis, reaction mechanism. PMC.

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides.MDPI.
  • 4-Aminotetrahydropyran | 38041-19-9.ChemicalBook.
  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells.NIH.
  • Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors.PubMed.
  • 38041-19-9 | Tetrahydro-2H-pyran-4-amine.AiFChem.
  • Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[2][6]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. PubMed.

  • Oxetanes in Drug Discovery Campaigns.PMC - NIH.

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Comparative

A Comparative Analysis of the Physicochemical Properties of N-(2-methoxyethyl)oxan-4-amine and Its Analogues for Drug Discovery

Introduction: The Foundational Role of Physicochemical Properties in Medicinal Chemistry In the intricate process of drug discovery and development, the journey from a promising hit compound to a viable clinical candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Physicochemical Properties in Medicinal Chemistry

In the intricate process of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4][5] Therefore, a deep understanding and early optimization of properties such as basicity (pKa), lipophilicity (logP), and aqueous solubility are not merely academic exercises but critical determinants of a drug's ultimate success.

This guide provides an in-depth comparison of the key physicochemical properties of N-(2-methoxyethyl)oxan-4-amine and its structural analogues. By examining how subtle structural modifications influence these fundamental characteristics, we aim to provide researchers, scientists, and drug development professionals with actionable insights for rational drug design. The oxane (tetrahydropyran) ring is a prevalent scaffold in medicinal chemistry, valued for its favorable metabolic stability and its ability to serve as a polar, sp³-rich motif that can improve solubility and other drug-like properties.[6] The N-substituent on the 4-amino position offers a versatile handle for modulating the molecule's overall profile.

Structural Overview of N-(2-methoxyethyl)oxan-4-amine and Selected Analogues

The compounds under investigation share the common oxan-4-amine core. The primary point of variation is the substituent on the amine nitrogen, which allows for a systematic evaluation of its impact on the molecule's physicochemical profile.

  • Parent Scaffold: Oxan-4-amine (also known as 4-Aminotetrahydropyran)

  • Core Molecule: N-(2-methoxyethyl)oxan-4-amine

  • Analogues:

    • N-Ethyloxan-4-amine

    • N-Propyloxan-4-amine

Below is a graphical representation of the chemical structures.

Caption: Chemical structures of the parent scaffold, the core molecule, and its analogues.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties for the parent scaffold and its N-substituted analogues. It is important to note that many of these values are predicted by computational models, which are invaluable for early-stage discovery but should be confirmed experimentally for lead candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted XLogP3-AA
Oxan-4-amineC₅H₁₁NO101.159.63 ± 0.20[7][8]-0.3[9]
N-Ethyloxan-4-amineC₇H₁₅NO129.209.99 ± 0.20[10]0.5
N-Propyloxan-4-amineC₈H₁₇NO143.23~10.1~1.0
N-(2-methoxyethyl)oxan-4-amineC₈H₁₇NO₂159.23~9.7~0.2

Values for N-Propyloxan-4-amine and N-(2-methoxyethyl)oxan-4-amine are estimated based on trends and structural similarity, as direct predicted values were not consistently available in the initial search. These estimations are for comparative purposes within this guide.

In-Depth Analysis of Physicochemical Properties

Basicity (pKa)

The pKa of an amine's conjugate acid is a measure of its basicity.[11] This property is critical as it determines the extent of ionization at physiological pH (~7.4). For a basic compound, a higher pKa indicates a stronger base, which will be more protonated (charged) at pH 7.4. Ionization significantly impacts solubility, membrane permeability, and potential interactions with biological targets.

  • Causality and Insights: The parent oxan-4-amine has a predicted pKa of ~9.63, typical for a cyclic secondary amine.[7][12][13] The introduction of N-alkyl substituents (ethyl, propyl) increases the electron density on the nitrogen atom through an inductive effect, thereby increasing its basicity. This is reflected in the higher predicted pKa of N-ethyloxan-4-amine (9.99).[10] We can extrapolate that the N-propyl analogue would have a slightly higher pKa still.

  • In contrast, the N-(2-methoxyethyl) substituent on our core molecule introduces an ether oxygen. Ethers are electron-withdrawing through induction, which is expected to decrease the basicity of the amine compared to its N-alkyl counterparts.[14][15][16][17] Furthermore, the ether oxygen can form an intramolecular hydrogen bond with the protonated amine, which can influence its pKa. Therefore, its pKa is estimated to be slightly higher than the parent amine but lower than the simple N-alkyl analogues.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.[18][19] It is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance.

  • Causality and Insights: The parent oxan-4-amine is quite polar, with a predicted XLogP3-AA of -0.3, indicating it is hydrophilic.[9] Adding alkyl chains (ethyl, propyl) systematically increases the molecule's hydrocarbon content, thus increasing its lipophilicity. This is a well-established trend where each additional methylene group contributes roughly +0.5 to the logP value.

  • The N-(2-methoxyethyl) group on the core molecule presents a more complex case. While it adds three carbon atoms, it also introduces a polar ether oxygen.[14][15][16][17] This oxygen atom can act as a hydrogen bond acceptor, increasing the molecule's interaction with water and mitigating the lipophilic contribution of the ethyl chain. As a result, the predicted logP for N-(2-methoxyethyl)oxan-4-amine is significantly lower than that of N-propyloxan-4-amine, and even slightly lower than N-ethyloxan-4-amine, showcasing a successful strategy for adding molecular size without a substantial penalty in lipophilicity.

Aqueous Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent.[20] In drug discovery, poor aqueous solubility can hinder formulation, lead to unreliable results in biological assays, and result in poor oral bioavailability.[21][22]

  • Causality and Insights: Solubility is a complex interplay between a molecule's lipophilicity and the strength of its crystal lattice. For this series of basic compounds, solubility is also highly dependent on pH. At a pH below their pKa, these amines will be protonated and generally exhibit higher aqueous solubility.

  • Based on the logP values, we can infer a general trend in solubility. The parent oxan-4-amine, being the most polar, is expected to have the highest intrinsic solubility. As we move to the N-ethyl and N-propyl analogues, the increasing lipophilicity will likely lead to a decrease in aqueous solubility.[23]

  • The core molecule, N-(2-methoxyethyl)oxan-4-amine, with its moderate logP and the presence of a hydrogen bond-accepting ether group, is predicted to have good aqueous solubility, likely better than the N-propyl analogue and potentially comparable to or slightly less than the N-ethyl analogue.[24][25]

Experimental Protocols for Physicochemical Property Determination

To ensure the trustworthiness of our data and to provide a practical guide for researchers, we outline the standard, self-validating experimental protocols for determining these critical properties.

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[26][27][28] The method involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[29]

Methodology:

  • Preparation: A 1 mM solution of the test compound is prepared in water or a suitable co-solvent. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[30]

  • Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).

  • Titration: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[30]

  • Data Acquisition: A standardized solution of 0.1 M HCl (for a basic analyte) is added in small, precise increments using an automated titrator. The pH is recorded after each addition, allowing the solution to equilibrate.

  • Analysis: The titration is continued past the equivalence point. The pKa is determined by analyzing the titration curve, typically by finding the pH at the half-equivalence point or by using the first and second derivatives of the curve to precisely locate the inflection point.[27]

G start Start prep Prepare 1 mM Compound Solution (Constant Ionic Strength) start->prep calib Calibrate pH Meter (pH 4, 7, 10 Buffers) prep->calib titrate Titrate with 0.1 M HCl (Incremental Addition) calib->titrate record Record pH after each addition titrate->record Equilibrate analyze Analyze Titration Curve (Derivatives, Inflection Point) titrate->analyze record->titrate Loop until past equivalence point end Determine pKa analyze->end

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimental logP determination.[31] It directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Phase Preparation: n-Octanol is pre-saturated with water, and water (typically a buffer at a specific pH, e.g., 7.4) is pre-saturated with n-octanol.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases. The two phases are then combined in a flask at a defined volume ratio.

  • Equilibration: The flask is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning and equilibration.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: A precise aliquot is taken from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[19][32]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G start Start prep_phases Prepare Pre-saturated n-Octanol and Water (pH 7.4) start->prep_phases dissolve Dissolve Compound in one phase prep_phases->dissolve combine_shake Combine phases and shake to equilibrate dissolve->combine_shake separate Separate phases via centrifugation combine_shake->separate quantify Quantify compound concentration in each phase (HPLC-UV) separate->quantify calculate Calculate LogP = log([C]octanol / [C]water) quantify->calculate end Determine LogP calculate->end

Caption: Workflow for logP determination via the shake-flask method.

Protocol 3: Kinetic Solubility Determination by Turbidimetry

Kinetic solubility assays are high-throughput methods used in early discovery to assess the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous buffer.[33][34] Turbidimetry measures the cloudiness (turbidity) of the solution caused by precipitated particles.[35]

Methodology:

  • Stock Solution: A concentrated stock solution of the test compound is prepared in 100% DMSO (e.g., 10 mM).

  • Dispensing: A small volume of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. This is typically done across a range of concentrations.

  • Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for precipitation.[21]

  • Measurement: The turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering.

  • Analysis: The solubility is defined as the highest concentration at which the turbidity remains below a certain threshold compared to controls. This value is reported as the kinetic solubility.[35]

G start Start prep_stock Prepare 10 mM stock solution in DMSO start->prep_stock dispense Dispense stock into aqueous buffer in microplate (serial dilution) prep_stock->dispense incubate Incubate plate (e.g., 2h at RT) dispense->incubate measure Measure turbidity of each well (Nephelometry) incubate->measure analyze Determine highest concentration below turbidity threshold measure->analyze end Determine Kinetic Solubility analyze->end

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